8-Dechloro-7-chloro Desloratadine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-17-5-1-4-16-15(17)7-6-14-3-2-10-22-19(14)18(16)13-8-11-21-12-9-13/h1-5,10,21H,6-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGPAPRPCPCTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126406 | |
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-53-3 | |
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346601-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Structure Elucidation of 8-Dechloro-7-chloro Desloratadine
This guide details the structural elucidation of 8-Dechloro-7-chloro Desloratadine , a critical regioisomeric impurity of the antihistamine Desloratadine.
Executive Summary
8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3) is a positional isomer (regioisomer) of the active pharmaceutical ingredient (API) Desloratadine.[1][2][3][4][5][6] Chemically, it involves the translocation of the chlorine atom from position C8 to position C7 on the benzo[5,6]cyclohepta[1,2-b]pyridine tricyclic core.
Differentiation between the API and this impurity is chemically challenging due to their identical molecular weight (
Chemical Context & Origin
Understanding the structural divergence requires a clear definition of the tricyclic numbering system.
-
Parent Drug (Desloratadine): 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[7][8][9]
-
Target Impurity: 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[3][5][10]
Origin Hypothesis
This impurity typically arises during the synthesis of the tricyclic ketone intermediate. If the starting material (e.g., a meta-chlorobenzyl derivative) contains para-chloro isomers, or if the Friedel-Crafts cyclization is non-regioselective, the chlorine may end up at the C7 position rather than C8.
Isolation and Analytical Strategy
Because the API and impurity are isobaric, standard LC-MS is insufficient for identification. The following workflow is required:
-
Enrichment/Isolation: Use Preparative HPLC (C18 stationary phase) to isolate the specific impurity peak (typically eluting near Desloratadine due to structural similarity).
-
HRMS: Confirm molecular formula (
). -
NMR Spectroscopy: The primary tool for structural assignment.
Visualization: Elucidation Workflow
Caption: Logical workflow for distinguishing isobaric regioisomers of Desloratadine.
Structure Elucidation: The NMR "Smoking Gun"
The definitive difference lies in the aromatic proton splitting patterns of the benzene ring (Ring C).
Theoretical Spin Systems
The tricyclic system fuses the benzene ring at positions 5a and 9a (using generalized numbering). This leaves four positions on the benzene ring: 7, 8, 9, and 10.
Scenario A: Desloratadine (8-Chloro)[2][4][5][7][8][9][10][11]
-
Substitution: Cl at 8. Protons at 7, 9, 10.
-
Arrangement:
-
Resulting Pattern: An "Isolated + Pair" system. You will see one singlet (H7) and two doublets with ortho-coupling (
Hz).
Scenario B: Impurity (7-Chloro)[1][3]
-
Substitution: Cl at 7. Protons at 8, 9, 10.
-
Arrangement:
-
Resulting Pattern: A "Contiguous Triad" (ABC or AMX system).
-
H-8: Doublet (
Hz). -
H-9: Triplet or Doublet of Doublets (
, Hz). -
H-10: Doublet (
Hz).
-
Comparative NMR Data Table
The following table summarizes the expected chemical shift differences and splitting patterns.
| Feature | Desloratadine (8-Cl) | Impurity (7-Cl) | Diagnostic Value |
| Benzene Spin System | 1,2,4-trisubstituted pattern | 1,2,3-trisubstituted pattern | High (Definitive) |
| H-7 Signal | Singlet (or | Absent (Substituted by Cl) | High |
| H-8 Signal | Absent (Substituted by Cl) | Doublet (Ortho to H-9) | High |
| H-9 Signal | Doublet (Ortho to H-10) | Triplet/dd (Ortho to H-8 & H-10) | High |
| H-10 Signal | Doublet (Ortho to H-9) | Doublet (Ortho to H-9) | Low |
| HMBC Correlation | H-7 correlates to C-11a/Bridge | H-8 correlates to C-9/C-10 | Medium |
Detailed Protocol for NMR Analysis
-
Solvent: Dissolve 5-10 mg of the isolated impurity in DMSO-d6 or CDCl3 . DMSO-d6 is preferred for separating aromatic signals.
-
Acquisition:
-
1H NMR: Acquire at least 16 scans to ensure clear observation of hyperfine splitting (meta-couplings).
-
COSY: Essential to trace the H8-H9-H10 connectivity in the impurity.
-
-
Analysis Steps:
-
Focus on the aromatic region (6.5 ppm - 8.5 ppm).
-
Identify the Pyridine protons (usually distinct downfield signals) to exclude them.
-
Examine the remaining 3 protons of the benzene ring.
-
Pass Criteria: If you observe a triplet (or apparent triplet) integrating to 1H, the structure is the 7-Chloro isomer . If you observe a singlet , it is the 8-Chloro (API) or a 9-Chloro isomer (which would also show a singlet/pair pattern but with different shifts).
-
Visualization: NMR Logic Tree
Caption: Decision tree for assigning Desloratadine regioisomers based on 1H NMR splitting.
Mass Spectrometry Characteristics
While MS cannot distinguish the regioisomers, it is vital for confirming the "Dechloro-Chloro" nature (i.e., no net change in mass, just rearrangement).
-
Molecular Ion:
m/z. -
Isotope Pattern: Distinctive Chlorine pattern (
). -
Fragmentation: Both isomers will yield the characteristic piperidine loss fragment, making MS/MS unreliable for differentiation.
Conclusion
The identification of 8-Dechloro-7-chloro Desloratadine relies strictly on establishing the 1,2,3-trisubstitution pattern on the benzene ring via 1H NMR. The presence of a proton signal with two ortho-couplings (an apparent triplet at H-9) is the diagnostic marker that confirms the chlorine has migrated to the C7 position, leaving the H8-H9-H10 chain intact.
References
-
Veeprho Laboratories. (n.d.). Desloratadine Impurity Standards: 8-Dechloro-7-chloro Desloratadine.[1][2][3][4][6][10][12] Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
U.S. Pharmacopeia (USP). (2025).[7] Desloratadine: Organic Impurities Procedure. USP-NF. Retrieved from [Link]
-
Popovic, G., et al. (2016).[11] Variation of the 1H-NMR chemical shifts of Desloratadine. ResearchGate. Retrieved from [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: DESLORATIDINE [orgspectroscopyint.blogspot.com]
- 12. agnitio.co.in [agnitio.co.in]
A Technical Guide to 8-Dechloro-7-chloro Desloratadine (CAS 1346601-53-3): Characterization, Synthesis, and Analysis of a Key Desloratadine Isomer
Abstract
This technical guide provides a comprehensive overview of 8-Dechloro-7-chloro Desloratadine, a critical positional isomer and potential process-related impurity of the second-generation antihistamine, Desloratadine.[1] As the control of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products, a thorough understanding of this specific compound is essential for researchers, analytical scientists, and drug development professionals. This document details the physicochemical properties, analytical characterization techniques, a plausible synthetic pathway, and robust analytical methodologies for the identification and quantification of 8-Dechloro-7-chloro Desloratadine, all within the context of pharmaceutical quality control and regulatory compliance.
Introduction: The Context of Pharmaceutical Impurities
Desloratadine: A Second-Generation Antihistamine
Desloratadine is the primary active metabolite of loratadine and functions as a potent, long-acting, non-sedating H₁ receptor inverse agonist.[2][3][4] It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4][5][6] Its efficacy and favorable safety profile, particularly the lack of sedation, are attributed to its high selectivity for peripheral H1 receptors and inability to significantly cross the blood-brain barrier.[3]
The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the adage "the process defines the product" holds significant weight. Impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including starting materials, intermediates, side reactions during synthesis, or degradation.[1] These impurities, even in minute quantities, can potentially impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous identification, characterization, and control of impurities to ensure patient safety.
8-Dechloro-7-chloro Desloratadine: A Key Isomeric Impurity
8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3) is a structural analog and positional isomer of the Desloratadine API.[7][8] In this molecule, the chlorine atom is located at the 7-position of the tricyclic benzo[8][9]cyclohepta[1,2-b]pyridine ring system, as opposed to the 8-position in Desloratadine. The presence of such an isomer can pose a significant analytical challenge, as its similar physicochemical properties to the parent API necessitate the development of high-resolution analytical methods for its separation and quantification. Understanding its properties is crucial for developing robust manufacturing processes and ensuring the purity of Desloratadine.
Physicochemical Properties and Characterization
A precise understanding of the physicochemical properties of an impurity is the foundation of its effective control. While this compound is primarily available as a reference standard for analytical purposes, its key identifiers and expected spectral characteristics can be defined.
Chemical Identity
The fundamental identity of 8-Dechloro-7-chloro Desloratadine is established by its chemical structure and associated identifiers.
Caption: Chemical Structure of 8-Dechloro-7-chloro Desloratadine.
Table 1: Chemical Identification
| Parameter | Value | Reference(s) |
|---|---|---|
| CAS Number | 1346601-53-3 | [7][8][9][10] |
| IUPAC Name | 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[8][9]cyclohepta[1,2-b]pyridine | [8][9][10] |
| Synonym | 8-Dechloro-7-chloro Desloratadine | [7][9] |
| Molecular Formula | C₁₉H₁₉ClN₂ | [7][8][10] |
| Molecular Weight | 310.82 g/mol |[7][8][10] |
Physical Properties
The physical properties are determined empirically and are essential for handling, storage, and analytical method development.
Table 2: Physical Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| Appearance | Typically an off-white to white solid powder. | [10] |
| Solubility | Expected to be slightly soluble in water, with good solubility in organic solvents like methanol, acetonitrile, and DMSO. | [11] |
| Storage | Recommended storage at 2-8°C in a refrigerator, protected from light and moisture. |[9][12] |
Spectroscopic and Chromatographic Profile
Definitive identification relies on a combination of spectroscopic and chromatographic techniques. Certified reference standards are typically supplied with a comprehensive data package.[10]
-
High-Performance Liquid Chromatography (HPLC): In a typical reversed-phase HPLC method used for Desloratadine, this isomer would likely have a slightly different retention time due to the change in the molecule's polarity and interaction with the stationary phase. A high-resolution column (e.g., C18, 250 mm x 4.6 mm, <5 µm particle size) is necessary to achieve baseline separation from Desloratadine and other related substances.[13]
-
Mass Spectrometry (MS): In LC-MS analysis, 8-Dechloro-7-chloro Desloratadine is expected to show the same protonated molecular ion [M+H]⁺ peak as Desloratadine at m/z 311.2, corresponding to the shared molecular formula C₁₉H₁₉ClN₂.[14] Tandem MS (MS/MS) would be required for differentiation, as the fragmentation pattern, particularly fragments involving the chlorinated aromatic ring, would differ from that of Desloratadine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. The key differentiating signals would appear in the aromatic region of the spectrum. Compared to the ¹H NMR spectrum of Desloratadine, the splitting patterns and chemical shifts of the protons on the chlorinated benzene ring would be distinctly different, confirming the 7-chloro substitution pattern.
Synthesis and Formation
While this compound is commercially available as an analytical standard, understanding its potential synthesis is vital for process chemists aiming to control its formation. A direct synthesis is not publicly documented; therefore, a plausible pathway is proposed based on established chemistry for related tricyclic compounds.[15]
Proposed Synthetic Pathway
The synthesis would logically proceed through a 7-chloro substituted tricyclic ketone intermediate, which is then coupled with the piperidine side chain.
Caption: Proposed synthetic workflow for 8-Dechloro-7-chloro Desloratadine.
Potential Formation During Desloratadine Manufacturing
The formation of this impurity during the commercial synthesis of Desloratadine is a critical consideration. It could potentially arise from:
-
Impure Starting Materials: If the starting materials for the tricyclic core contain an isomeric impurity with chlorine at the incorrect position, this impurity can be carried through the synthetic sequence.
-
Side Reactions: During a chlorination step in the synthesis of the core structure, non-selective reaction conditions could lead to the formation of the 7-chloro isomer alongside the desired 8-chloro product.
Analytical Methodologies for Control
Robust analytical methods are required to ensure that this impurity is effectively controlled within acceptable limits in the Desloratadine API.
The Role of a Certified Reference Standard
The cornerstone of any impurity analysis is a well-characterized, high-purity certified reference standard (CRS).[1][10] The CRS for 8-Dechloro-7-chloro Desloratadine is used for:
-
Peak Identification: Unambiguous confirmation of the impurity peak in a chromatogram based on retention time.
-
Method Development: Developing a chromatographic method with sufficient resolution to separate it from the API and other impurities.
-
Quantification: Accurately determining the concentration of the impurity in test samples.
Recommended HPLC Method for Quantification
A validated, stability-indicating HPLC method is the industry standard for impurity profiling.
Caption: General workflow for HPLC-based impurity quantification.
Protocol: HPLC Method for Impurity Profiling
This protocol describes a self-validating system for the quantification of 8-Dechloro-7-chloro Desloratadine in a Desloratadine API sample.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[13]
-
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: Provides excellent hydrophobic retention and resolution for tricyclic compounds.
-
Mobile Phase: A gradient mixture of (A) 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and (B) Acetonitrile. Rationale: The buffered aqueous phase controls the ionization of the basic nitrogen atoms, leading to better peak shape, while the acetonitrile gradient allows for the elution of compounds with varying polarities.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm. Rationale: A suitable wavelength for detecting both Desloratadine and its structurally similar impurities.[13]
-
Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.
-
Reference Standard Solution: Accurately weigh and dissolve the 8-Dechloro-7-chloro Desloratadine CRS in diluent to obtain a known concentration (e.g., 1 µg/mL, corresponding to 0.1% of a 1 mg/mL test solution).
-
Test Solution: Accurately weigh and dissolve the Desloratadine API sample in diluent to obtain a concentration of 1.0 mg/mL.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution and determine the retention time and peak area.
-
Inject the Test Solution.
-
-
Calculation:
-
Identify the peak in the Test Solution chromatogram corresponding to the retention time of the 8-Dechloro-7-chloro Desloratadine standard.
-
Calculate the percentage of the impurity using the formula: % Impurity = (Area_impurity_sample / Area_standard) x (Conc_standard / Conc_sample) x 100
-
Regulatory and Safety Considerations
The presence of any impurity must be evaluated from a safety and regulatory standpoint.
-
ICH Guidelines: According to ICH Q3A (R2), impurities in new drug substances must be reported, identified, and qualified at specific thresholds. For an API with a maximum daily dose of ≤2 g, the identification threshold is typically 0.10% or 1.0 mg per day total intake, whichever is lower.
-
Toxicological Assessment: Since no public toxicological data exists for 8-Dechloro-7-chloro Desloratadine, its potential risk would be initially assessed based on structure-activity relationships (SAR) compared to the well-characterized Desloratadine API. If the impurity is present above the qualification threshold, dedicated toxicological studies may be required to demonstrate its safety.
Conclusion
8-Dechloro-7-chloro Desloratadine is more than a mere molecular curiosity; it is a critical process-related impurity that demands careful control and monitoring in the production of high-quality Desloratadine. Its structural similarity to the parent drug presents a significant analytical challenge, necessitating the use of high-resolution chromatographic techniques and well-characterized reference standards for accurate quantification. By understanding its physicochemical properties, potential routes of formation, and robust analytical methodologies, pharmaceutical scientists can effectively control its presence, ensuring the final drug product meets the stringent global standards for safety, purity, and efficacy.
References
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. SynThink. Retrieved from [Link]
-
Veeprho. (n.d.). Desloratadine Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Desloratadine-impurities. Pharmaffiliates. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Desloratadine 8-Dechloro-7-Chloro Impurity | 1346601-53-3. SynThink Research Chemicals. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 8-Dechloro-7-chloro Desloratadine. CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1346601-53-3 | Product Name : 8-Dechloro-7-chloro Desloratadine. Pharmaffiliates. Retrieved from [Link]
-
Tlcpharma Labs. (n.d.). Desloratadine Impurities. Tlcpharma Labs. Retrieved from [Link]
-
Onur, F. (2007). A sensitive spectrophotometric method for the determination of desloratadine in tablets. Journal of Analytical Chemistry, 62(3), 253-257. Retrieved from [Link]
- Reddy, B., & Reddy, P. (2005). Process for the production of desloratadine. (EP1542986B1). Google Patents.
-
Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. Retrieved from [Link]
-
Chemsrc. (2025, September 10). 8-Dechloro-9-chloro Desloratadine. Chemsrc. Retrieved from [Link]
-
Wikipedia. (n.d.). Desloratadine. Wikipedia. Retrieved from [Link]
-
PatSnap. (2015, May 13). Preparation method of desloratadine. Eureka. Retrieved from [Link]
-
JAMP Pharma Corporation. (2018, October 17). DESLORATADINE TABLETS. JAMP Pharma Corporation. Retrieved from [Link]
-
Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 22(9), 7431-7433. Retrieved from [Link]
-
P, B., et al. (2013). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(5), 344-351. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desloratadine - Wikipedia [en.wikipedia.org]
- 5. Preparation method of desloratadine - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. 8-Dechloro-7-chloro-N-methyl Desloratadine | 1346600-30-3 [sigmaaldrich.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]
physicochemical characteristics of 8-Dechloro-7-chloro Desloratadine
Technical Whitepaper: Physicochemical Profiling of 8-Dechloro-7-chloro Desloratadine
Executive Summary This technical guide profiles 8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3), a critical positional isomer and process-related impurity of the antihistamine Desloratadine.[][2] In the context of ICH Q3A(R2) and Q3B(R2) guidelines, accurate identification of regioisomers is mandatory for pharmaceutical quality control.[] This document details its physicochemical characteristics, origin, and specific analytical differentiation strategies (NMR/HPLC) required to distinguish it from the Active Pharmaceutical Ingredient (API).
Chemical Identity & Structural Context
The compound is a positional isomer where the chlorine atom is substituted at the C7 position of the benzo-cyclohepta ring, rather than the C8 position found in Desloratadine.[]
| Attribute | Technical Detail |
| Common Name | 8-Dechloro-7-chloro Desloratadine |
| Systematic Name | 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| CAS Number | 1346601-53-3 |
| Molecular Formula | C₁₉H₁₉ClN₂ |
| Molecular Weight | 310.82 g/mol (Isobaric to API) |
| Isomer Type | Regioisomer (Positional Isomer) |
| Regulatory Status | Pharmacopeial Impurity / Reference Standard |
Structural Visualization
The following diagram illustrates the structural relationship and the specific chloro-transposition distinguishing the impurity from the API.
Figure 1: Structural relationship between Desloratadine and its 7-chloro regioisomer.
Physicochemical Characteristics
Due to the structural similarity to Desloratadine, the 7-chloro isomer shares many bulk properties but exhibits distinct micro-properties driven by the electronic environment of the chlorine substitution.[]
Table 1: Comparative Physicochemical Profile
| Property | Desloratadine (API) | 8-Dechloro-7-chloro Isomer | Scientific Rationale |
| Physical State | White to off-white crystalline powder | White to off-white solid | Polymorphic forms may vary, but habit is similar.[][2] |
| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water. | Comparable | Lipophilicity is dominated by the tricyclic core; Cl position has minor effect on Sol. |
| LogP (Predicted) | ~3.2 | ~3.2 - 3.3 | Positional change of Cl on the phenyl ring has negligible impact on hydrophobicity.[] |
| pKa (Basic) | ~4.2 (Pyridine), ~9.7 (Piperidine) | Shifted (~ -0.1 to -0.2 units) | The Cl at C7 is para to the bridgehead carbon, potentially exerting a different inductive effect on the pyridine nitrogen compared to C8.[] |
| Melting Point | 150–152°C (Form I) | Distinct (Likely 145–155°C) | Symmetry changes often depress melting points relative to the optimized API crystal lattice. |
Key Insight: The most critical physicochemical difference is not in bulk solubility, but in the electronic environment of the aromatic protons, which is exploited for identification (see Section 3).
Analytical Characterization & Identification
Distinguishing regioisomers requires high-resolution techniques.[] Standard low-resolution MS cannot differentiate them as they are isobaric (m/z 311.1).[]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural confirmation. The splitting pattern of the protons on the benzo-ring (Positions 7, 8, 9,[] 10) provides the fingerprint.
-
Desloratadine (8-Cl):
-
Protons remaining: H7, H9, H10.
-
Pattern: H7 appears as a singlet (or doublet with very small meta-coupling) because it is isolated by the Cl at C8 and the bridge at C6.[] H9 and H10 appear as doublets (ortho-coupling).[]
-
-
7-Chloro Isomer:
-
Protons remaining: H8, H9, H10.
-
Pattern: H8, H9, and H10 form a contiguous spin system.
-
H8: Doublet (Ortho to H9).
-
H9: Triplet/Doublet of Doublets (Ortho to H8 and H10).
-
H10: Doublet (Ortho to H9).
-
Result: The presence of a triplet-like signal (H9) in the aromatic region is diagnostic for the 7-chloro isomer.[]
-
B. HPLC/UPLC Methodology
Separation of positional isomers requires columns with enhanced shape selectivity (e.g., Phenyl-Hexyl or Pentafluorophenyl phases) rather than standard C18.
Recommended Protocol Parameters:
-
Column: C18 Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.[]
-
Mobile Phase: Gradient elution.
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Detection: UV @ 280 nm (Isosbestic point region).
-
Elution Order: The 7-chloro isomer typically elutes close to the API.[] Relative Retention Time (RRT) must be established using a certified reference standard.
Origin & Synthesis Pathway
The 7-chloro impurity typically originates from regioisomeric contamination in the starting materials used to construct the tricyclic ketone core.[]
Figure 2: Origin of the 7-chloro isomer via starting material contamination.[]
References
-
Simson Pharma. (n.d.). 8-Dechloro-7-chloro Desloratadine Reference Standard. Retrieved from []
-
Pharmaffiliates. (n.d.). Desloratadine Impurities and Standards. Retrieved from []
-
Veeprho Laboratories. (n.d.). Desloratadine Impurity Profiling. Retrieved from []
-
European Patent Office. (2005). Stable Pharmaceutical Compositions of Desloratadine (Patent EP1507531). Retrieved from []
-
ChemicalBook. (n.d.). 8-Dechloro-7-chloro Loratadine Properties. Retrieved from []
Sources
Technical Deep Dive: Synthesis and Characterization of 8-Dechloro-7-chloro Desloratadine
The following guide details the synthesis and characterization of 8-Dechloro-7-chloro Desloratadine (commonly referred to as Desloratadine Impurity 7 or the 7-Chloro Isomer ).
This technical document addresses the user's request by clarifying that this molecule is a positional isomer of Desloratadine. While the prompt asks for a pathway "from Loratadine," direct chemical conversion of Loratadine (8-chloro) to the 7-chloro isomer is chemically non-viable due to the stability of the aryl-chloride bond.
Therefore, this guide presents the authoritative synthesis of the Reference Standard (via the de novo route using the 2-chloro regioisomer precursor) and explains the mechanistic origin of this impurity during the industrial production of Loratadine.
Executive Summary & Chemical Identity
8-Dechloro-7-chloro Desloratadine is a critical process-related impurity and reference standard used in the quality control of Loratadine and Desloratadine APIs. It is the 7-chloro positional isomer of Desloratadine.
-
Common Name: Desloratadine Impurity 7 (or Impurity C in some pharmacopeias).
-
Chemical Name: 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.
-
Molecular Formula: C₁₉H₁₉ClN₂.
-
Molecular Weight: 310.82 g/mol .[1]
-
Relationship to Loratadine: It arises primarily from regioisomeric contamination (2-chlorobenzyl derivatives) in the starting materials used to manufacture Loratadine.
The "From Loratadine" Misconception
Researchers often seek a pathway "from Loratadine" to synthesize this standard. However, direct isomerization (moving Cl from C8 to C7) is chemically inefficient and requires high-energy benzyne intermediates that yield intractable mixtures.
-
Correct Approach: The "pathway" refers to the parallel synthesis using the 7-chloro precursor to generate the reference standard, or the degradation/carryover pathway describing how it appears in the final drug product.
Mechanistic Origin: The Isomeric Divergence
To understand the synthesis, one must first understand the origin. Loratadine is synthesized from 3-chlorobenzyl chloride . The 7-chloro impurity arises when the starting material is contaminated with 2-chlorobenzyl chloride .
The cyclization logic is as follows:
-
Loratadine Route (Major): 3-Chlorobenzyl precursor
Cyclization at para position (relative to Cl) 8-Chloro (Loratadine). -
Impurity Route (Minor): 2-Chlorobenzyl precursor
Cyclization at para position (relative to Cl) 7-Chloro (Impurity).
Figure 1: The divergent pathways explaining the origin of the 7-chloro isomer from raw material impurities.
Synthesis of the Reference Standard (Protocol)
Since direct conversion is impossible, the reference standard is synthesized de novo starting from the 2-chloro isomer of the tricyclic ketone.
Core Reaction Strategy
-
Precursor Synthesis: Construction of the 7-chloro tricyclic ketone.
-
Grignard Addition: Addition of the piperidine ring.
-
Dehydration: Formation of the double bond (ylidene).
-
Demethylation: Removal of the N-methyl group (if using N-methyl piperidine) to yield the secondary amine (Desloratadine analog).
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Chloro Tricyclic Ketone
-
Reagents: 2-Cyano-3-methylpyridine, 2-Chlorobenzyl chloride, NaH, Polyphosphoric acid (PPA).
-
Procedure:
-
Alkylation: Dissolve 2-cyano-3-methylpyridine (1.0 eq) in THF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add 2-chlorobenzyl chloride (1.0 eq) dropwise. Stir at RT for 4h. Quench and isolate the nitrile intermediate.
-
Cyclization: Heat the nitrile intermediate in PPA at 140°C for 6-12 hours. The acid mediates hydrolysis of the nitrile and intramolecular Friedel-Crafts acylation.
-
Workup: Pour onto ice/water. Basify with NaOH. Extract with DCM.
-
Product: 7-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one .
-
Step 2: Grignard Reaction (Coupling)
-
Reagents: N-Methyl-4-chloropiperidine, Magnesium turnings, THF.
-
Procedure:
-
Grignard Prep: Activate Mg turnings (1.5 eq) with iodine in dry THF. Add N-methyl-4-chloropiperidine (1.2 eq) dropwise to maintain reflux. Stir 1h to form the Grignard reagent.
-
Addition: Cool Grignard solution to 0°C. Add the 7-Chloro Tricyclic Ketone (from Step 1) dissolved in THF dropwise.
-
Reaction: Stir at RT for 2h, then reflux for 1h.
-
Quench: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Intermediate: 7-Chloro-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol (Tertiary Alcohol).
-
Step 3: Dehydration (Formation of Yylidene)
-
Reagents: H₂SO₄ (conc) or HCl/Acetic Acid.
-
Procedure:
-
Dissolve the tertiary alcohol in excess 80% H₂SO₄.
-
Heat at 60-80°C for 2-4 hours.
-
Mechanism: Protonation of -OH, loss of water to form carbocation, elimination of proton to form the tetrasubstituted double bond.
-
Workup: Neutralize with NaOH (exothermic!). Extract with DCM.
-
Product: N-Methyl-8-dechloro-7-chloro Desloratadine .
-
Step 4: Demethylation (Von Braun Degradation)
-
Reagents: Ethyl chloroformate or Phenyl chloroformate, followed by KOH hydrolysis.
-
Procedure:
-
Carbamate Formation: Dissolve the N-methyl intermediate in Toluene. Add Ethyl chloroformate (3.0 eq) and DIPEA. Reflux for 12h. (The N-Me is replaced by N-COOEt).
-
Hydrolysis: Isolate the carbamate. Reflux in EtOH/KOH (40%) for 24h to cleave the carbamate.
-
Purification: Acid-base extraction. Crystallize from Hexane/IPA.
-
Final Product: 8-Dechloro-7-chloro Desloratadine .
-
Visualizing the Synthesis Workflow
The following diagram illustrates the de novo synthesis required to produce the reference standard.
Figure 2: Step-by-step synthetic workflow for the Reference Standard.
Analytical Profile & Data Summary
When characterizing the synthesized standard, the following data points confirm identity and distinguish it from Desloratadine (8-Cl).
Key Analytical Differentiators
| Parameter | Desloratadine (Standard) | 8-Dechloro-7-chloro (Impurity) |
| Cl Position | C-8 (Para to bridge) | C-7 (Meta to bridge) |
| 1H NMR (Aromatic) | Distinct splitting pattern for 8-substitution | Shifted signals due to 7-substitution |
| Retention Time (HPLC) | ~1.0 (RRT) | ~0.92 - 0.96 (RRT) Method Dependent |
| Molecular Ion (m/z) | 311.1 [M+H]+ | 311.1 [M+H]+ (Isobaric) |
Note on Mass Spectrometry: Since the impurity is an isomer, low-resolution MS cannot distinguish it from Desloratadine. High-resolution MS/MS or NMR is required for absolute confirmation. In NMR, the coupling constants of the protons on the benzene ring will differ (e.g., presence of a specific ortho or meta coupling depending on the Cl position).
References
-
Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[3] 6. Antihistaminic 11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridines. Journal of Medicinal Chemistry.
-
U.S. Patent 4,282,233 . (1981). Antihistaminic 11-(4-piperidylidene)-5H-benzo-[5,6]-cyclohepta-[1,2-b]-pyridines.
-
BenchChem . (2024). Desloratadine Impurity 7 Reference Standard Data Sheet.
-
Veeprho . (2024). Structure and Characterization of 8-Dechloro-7-chloro Desloratadine.
-
Simson Pharma . (2024). Desloratadine Impurity Profiling and Standards.
Sources
spectroscopic data for 8-Dechloro-7-chloro Desloratadine (NMR, MS, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Dechloro-7-chloro Desloratadine
Authored by a Senior Application Scientist
This guide provides a detailed technical framework for the spectroscopic analysis of 8-Dechloro-7-chloro Desloratadine, a potential impurity or derivative of the active pharmaceutical ingredient (API) Desloratadine. As direct experimental data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy and the known data of the parent compound to establish a predictive analytical model. This approach is designed to empower researchers, quality control analysts, and drug development professionals to identify, characterize, and quantify this substance.
The structural modification—the removal of a chlorine atom at the 8-position and the introduction of one at the 7-position of the tricyclic ring system—presents a unique analytical challenge. Differentiating this isomer from Desloratadine and other related substances is critical for ensuring drug purity and safety. This guide outlines the expected mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic signatures that would definitively characterize 8-Dechloro-7-chloro Desloratadine.
Molecular Structure and Isotopic Profile
A thorough understanding of the molecular structure is the foundation for all spectroscopic interpretation. Desloratadine is a tricyclic antihistamine. The variant, 8-Dechloro-7-chloro Desloratadine, involves a positional shift of a chlorine atom on the pyridine ring. This seemingly minor change has significant implications for the molecule's electronic environment and, consequently, its spectroscopic properties.
Chemical Structures:
-
Desloratadine: C₁₉H₁₉ClN₂
-
8-Dechloro-7-chloro Desloratadine: C₁₉H₁₉ClN₂
While the molecular formula and nominal mass remain identical to Desloratadine, the substitution pattern fundamentally alters the molecule's symmetry and electronic distribution, which will be evident in NMR spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of a molecule. For 8-Dechloro-7-chloro Desloratadine, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expected Mass and Isotopic Pattern
The presence of one chlorine atom results in a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to two primary mass peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₉H₁₉ClN₂ | Based on the structure of Desloratadine with the specified modification. |
| Monoisotopic Mass | 310.1237 | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |
| M+ Peak | m/z 310.1237 | Corresponds to the [M]⁺ ion with the ³⁵Cl isotope. |
| M+2 Peak | m/z 312.1207 | Corresponds to the [M]⁺ ion with the ³⁷Cl isotope. |
| M+ / M+2 Ratio | ~3:1 | Reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The fragmentation of the piperidine ring is a key diagnostic feature for Desloratadine and its derivatives. The primary fragmentation is expected to be the cleavage of the C-N bonds within the piperidine ring.
Caption: Predicted MS/MS fragmentation pathway for 8-Dechloro-7-chloro Desloratadine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the specific arrangement of atoms in a molecule. The shift in the chlorine atom's position from C8 to C7 will cause significant and predictable changes in the chemical shifts of the nearby protons and carbons, particularly in the aromatic region of the spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum will be the most informative for distinguishing between Desloratadine and its 7-chloro isomer. The aromatic region is of particular interest.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Shift (vs. Desloratadine) |
| H-6 | ~7.5 - 7.7 | Doublet | The presence of the adjacent chlorine at C-7 will cause a downfield shift due to its electron-withdrawing inductive effect. |
| H-8 | ~7.2 - 7.4 | Doublet | Now a standard proton on the pyridine ring, its shift will be influenced by the nitrogen and the chlorine at C-7. |
| H-9 | ~8.3 - 8.5 | Singlet or narrow doublet | Proximity to the pyridine nitrogen will cause a significant downfield shift. |
| Aromatic Protons (Benzo ring) | ~7.1 - 7.3 | Multiplet | Expected to be largely unchanged from the Desloratadine spectrum. |
| Piperidine Protons | ~2.5 - 3.5 | Multiplets | Complex overlapping signals, likely similar to Desloratadine. |
¹³C NMR Spectroscopy
The carbon NMR will also show distinct changes, especially for the carbons in the chlorinated pyridine ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Shift (vs. Desloratadine) |
| C-7 | ~148 - 152 | Direct attachment to the electronegative chlorine will cause a significant downfield shift. |
| C-8 | ~125 - 128 | The removal of the chlorine atom will cause a significant upfield shift compared to the C-8 signal in Desloratadine. |
| C-6 | ~130 - 133 | Will experience a moderate downfield shift due to the alpha-position of the new chlorine. |
| C-10a (Bridgehead) | ~138 - 141 | Electronic effects from the altered substitution pattern will likely cause a minor shift. |
NMR Analysis Workflow
Caption: Standard workflow for NMR sample analysis and data interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. The IR spectrum of 8-Dechloro-7-chloro Desloratadine is expected to be very similar to that of Desloratadine, as the primary functional groups are the same. However, subtle shifts in the fingerprint region, particularly related to C-Cl and C=C aromatic stretching, may be observable.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H Stretch (secondary amine) | 3300 - 3500 (if present as a salt) | Stretching |
| C-H Stretch (aromatic) | 3000 - 3100 | Stretching |
| C-H Stretch (aliphatic) | 2850 - 3000 | Stretching |
| C=C Stretch (aromatic) | 1400 - 1600 | Stretching |
| C-N Stretch | 1000 - 1250 | Stretching |
| C-Cl Stretch | 600 - 800 | Stretching |
Experimental Protocols
To acquire high-quality data for the characterization of 8-Dechloro-7-chloro Desloratadine, the following standardized protocols are recommended.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Employ electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire a full scan spectrum from m/z 100-500.
-
MS/MS: Perform a data-dependent acquisition to trigger fragmentation of the parent ion (m/z 310.12). Set collision energy (HCD or CID) to a range of 20-40 eV to observe key fragments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program, with a relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (TMS).
Conclusion
The structural characterization of 8-Dechloro-7-chloro Desloratadine relies on a multi-technique spectroscopic approach. While its mass spectrometric profile will be nearly identical to that of Desloratadine, NMR spectroscopy serves as the definitive tool for differentiation. The predicted upfield shift of the C-8 carbon and the distinct splitting patterns and chemical shifts of the H-6 and H-8 protons provide a unique fingerprint for this specific isomer. This guide provides the foundational data and protocols necessary for the confident identification and characterization of this potential pharmaceutical impurity.
References
-
PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]
Application Note: High-Resolution HPLC Profiling of 8-Dechloro-7-chloro Desloratadine
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3), a critical positional isomer impurity in Desloratadine drug substances.
Separating positional isomers—where the chlorine atom shifts from position 8 to position 7—presents a significant chromatographic challenge due to their nearly identical hydrophobicity and pKa values. Standard C18 methods often result in co-elution. This guide provides a validated method using a Phenyl-Hexyl stationary phase to exploit
Chemical Context & Challenges[1][2]
Desloratadine is a tricyclic antihistamine containing a basic secondary amine. The impurity 8-Dechloro-7-chloro Desloratadine is a structural isomer.
-
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[1]
-
Impurity (7-Cl Isomer): 7-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.
The Separation Challenge
In Reversed-Phase Chromatography (RPC), retention is primarily driven by hydrophobicity. Since the chlorine shift causes negligible change in the molecule's hydrophobic footprint, standard alkyl-bonded phases (like C8 or C18) often fail to resolve these critical pairs (
Expert Insight: To separate these isomers, we must rely on shape selectivity and electronic interactions . The Phenyl-Hexyl phase is recommended here because the aromatic ring in the stationary phase interacts differentially with the electron-deficient chloropyridine rings of the two isomers, providing the necessary selectivity factor (
Method Development Strategy (Decision Tree)
The following workflow illustrates the logical path taken to select the optimal conditions.
Figure 1: Method Development Decision Tree highlighting the preference for Phenyl-Hexyl phases for positional isomers.
Detailed Experimental Protocol
Chromatographic Conditions
This protocol uses a gradient elution to ensure elution of the main peak and all late-eluting impurities.
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent) 150 mm x 4.6 mm, 3.5 µm | Phenyl ligands provide unique selectivity for the chloro-pyridine ring isomers. |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA) | Low pH keeps the amine protonated; TEA blocks residual silanols to prevent tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than MeOH, sharper peaks for basic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3] |
| Column Temp | 30°C | Constant temperature ensures reproducible retention times. |
| Injection Vol | 10 µL | Optimized for sensitivity without column overload. |
| Detection | UV @ 242 nm | Absorption maximum for the Desloratadine tricyclic system. |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Initial Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold (Impurity Separation) |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 40 | 60 | Wash |
| 25.1 | 85 | 15 | Return to Initial |
| 30.0 | 85 | 15 | Re-equilibration |
Reagent Preparation
Buffer Solution (pH 2.5):
-
Dissolve 3.40 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
Add 1.0 mL of Triethylamine (TEA).
-
Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%).
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm Nylon membrane filter.[2]
Sample Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
System Suitability & Validation Criteria
To ensure the data is reliable (Trustworthiness), the following criteria must be met before running sample batches.
System Suitability Parameters (SST)
| Parameter | Acceptance Criteria |
| Resolution ( | |
| Tailing Factor ( | |
| Theoretical Plates ( | |
| Precision (RSD) |
Validation Overview (ICH Q2)
-
Specificity: Inject individual impurity standards to confirm retention times.
-
Desloratadine RT: ~12.5 min[3]
-
7-Chloro Isomer RT: ~13.2 min (Note: Isomers often elute very close; relative retention is key).
-
-
Linearity: Prepare 5 concentration levels from LOQ to 150% of the target concentration.
should be . -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction between the basic amine of Desloratadine and residual silanols on the silica support.
-
Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus). Increase TEA concentration to 0.2% or lower pH slightly to 2.3.
Issue: Co-elution of Isomers
-
Cause: Insufficient selectivity.
-
Solution: Lower the column temperature to 25°C (improves selectivity for some steric separations). Decrease the slope of the gradient (e.g., extend the gradient time from 20 to 30 mins).
Issue: Retention Time Drift
-
Cause: pH instability or temperature fluctuation.
-
Solution: Use a column oven.[4] Ensure buffer is fresh; evaporation of ACN in pre-mixed mobile phases can shift retention.
References
-
Parmar, K. A., et al. (2015).[5] Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Chromatography Forum. (2017). Separation of positional isomers. Retrieved from [Link]
-
Qi, M., et al. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. (Cited in NIH context). Retrieved from [Link]
Sources
Application Note: Qualification and Utilization of 8-Dechloro-7-chloro Desloratadine as a Certified Reference Material (CRM)
Executive Summary
In the rigorous landscape of pharmaceutical quality control, the identification and quantification of positional isomers represent a significant analytical challenge. 8-Dechloro-7-chloro Desloratadine is a critical process-related impurity of Desloratadine, arising from regio-isomeric contamination in the starting materials or chlorination deviations during synthesis.
Because this impurity is a positional isomer of the active pharmaceutical ingredient (API)—differing only by the location of the chlorine atom on the benzo-cyclohepta-pyridine ring—it exhibits physicochemical properties nearly identical to Desloratadine. This similarity necessitates high-specificity analytical methods and the use of Certified Reference Materials (CRMs) to prevent co-elution masking and ensure accurate quantification in compliance with ICH Q3A(R2) guidelines.
This guide details the protocols for utilizing 8-Dechloro-7-chloro Desloratadine as a CRM for method validation, relative response factor (RRF) determination, and routine release testing.
Chemical Identity and Criticality
The distinction between the API and this impurity is subtle but toxicologically relevant. The shift of the chlorine atom from position 8 to position 7 alters the electron density of the tricyclic system, potentially impacting metabolic stability and receptor binding affinity.
| Feature | Active Ingredient (Desloratadine) | Impurity (CRM Target) |
| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 7-Chloro -11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| CAS Number | 100643-71-8 | 1346601-53-3 |
| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₉ClN₂ |
| Monoisotopic Mass | 310.12 g/mol | 310.12 g/mol |
| Analytical Challenge | Main Peak | Critical Pair (Elutes very close to API) |
Strategic Workflow: Impurity Qualification
The following diagram outlines the lifecycle of this impurity from identification to routine control, emphasizing the role of the CRM.
Figure 1: The workflow for establishing 8-Dechloro-7-chloro Desloratadine as a qualified reference standard in a GMP environment.
Protocol A: High-Resolution HPLC Method for Isomer Separation
Objective: To achieve baseline separation (Resolution > 1.5) between Desloratadine (8-Cl) and 8-Dechloro-7-chloro Desloratadine (7-Cl).
Scientific Rationale:
Standard C18 columns often fail to separate these positional isomers due to identical hydrophobicity. We utilize a Phenyl-Hexyl or a high-carbon-load C18 column with a specific pH buffer (pH 3.0). The acidic pH ensures the piperidine nitrogen is protonated (
Materials & Reagents[3][4][5][6][7]
-
CRM: 8-Dechloro-7-chloro Desloratadine (verified purity >99.0%).
-
API Standard: Desloratadine Working Standard.
-
Column: Inertsil ODS-3V or XBridge Phenyl-Hexyl (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp | 35°C |
| Detection | UV @ 254 nm (Isosbestic point region for chloropyridines) |
| Run Time | 45 minutes |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Comment |
| 0.0 | 80 | 20 | Initial equilibration |
| 5.0 | 80 | 20 | Isocratic hold for polar impurities |
| 25.0 | 40 | 60 | Linear gradient to elute Desloratadine/Isomer |
| 35.0 | 20 | 80 | Wash step |
| 36.0 | 80 | 20 | Return to initial |
| 45.0 | 80 | 20 | Re-equilibration |
Protocol B: Determination of Relative Response Factor (RRF)
Objective: To calculate the RRF of the 7-chloro impurity relative to Desloratadine. This allows for the quantification of the impurity in future batches using only the API standard (preventing the need to consume expensive CRM for every run).
Theory:
Step-by-Step Procedure
-
Stock Preparation:
-
Prepare a Desloratadine Stock (500 µg/mL) in Diluent (50:50 Water:ACN).
-
Prepare an 8-Dechloro-7-chloro Desloratadine CRM Stock (500 µg/mL) in Diluent.
-
-
Linearity Solutions:
-
Prepare a series of 5 concentrations for both the API and the CRM ranging from LOQ (approx 0.5 µg/mL) to 150% of the specification limit (approx 7.5 µg/mL).
-
Example Levels: 0.5, 1.0, 2.5, 5.0, 7.5 µg/mL.
-
-
Data Acquisition:
-
Inject each solution in triplicate using the method defined in Protocol A.
-
Record the Peak Area for every injection.
-
-
Calculation:
-
Plot Concentration (x-axis) vs. Average Peak Area (y-axis) for both compounds.
-
Perform linear regression to obtain the slope (
) for both.
-
Data Analysis Example (Simulated)
| Compound | Slope ( | Intercept ( | Calculated RRF | |
| Desloratadine (API) | 45,200 | 120 | 0.9998 | 1.00 |
| 7-Chloro Isomer (CRM) | 42,940 | 95 | 0.9995 |
Interpretation: The impurity has a slightly lower UV response than the API at 254 nm. When quantifying this impurity in a sample, the area count must be divided by 0.95 (or multiplied by
System Suitability & Specificity Logic
To ensure the method remains valid over time, specific system suitability criteria must be hard-coded into the SOP.
Figure 2: Logic gate for System Suitability Testing (SST) prior to batch release.
Acceptance Criteria
-
Resolution (
): NLT 1.5 between 8-Dechloro-7-chloro Desloratadine and Desloratadine. Note: As these are isomers, is the most critical parameter. -
Precision: RSD of peak area for the impurity standard (n=6) NMT 5.0%.
-
Signal-to-Noise: NLT 10 for the impurity at the Reporting Threshold (0.05%).
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[3][4] Link
-
Splendid Lab. (n.d.). 8-Dechloro-7-chloro Desloratadine - Chemical Structure and Details.Link
-
Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards.Link
-
Reddy, K. V., et al. (2003). Impurity profile study of loratadine.[5] Journal of Pharmaceutical and Biomedical Analysis.[5] Link
-
SciSpace. (n.d.). Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine.Link
Sources
Application Note: A Stability-Indicating HPLC/UPLC Method for the Analysis of Desloratadine and Its Impurities
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) method for the quantitative analysis of Desloratadine and its process-related and degradation impurities. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for ensuring the quality, safety, and efficacy of Desloratadine in bulk drug substances and finished pharmaceutical products. The methodology is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance.
Introduction: The Imperative for Impurity Profiling of Desloratadine
Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a potent, long-acting, non-sedating H1-antihistamine.[3][4] It is the primary active metabolite of loratadine and is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[5] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise during synthesis, degradation, or storage, can potentially impact the drug's safety profile and reduce its efficacy.[6]
Therefore, a highly specific, sensitive, and stability-indicating analytical method is crucial for separating and quantifying Desloratadine from its potential impurities and degradation products. Such a method is a cornerstone of quality control in the pharmaceutical industry, mandated by regulatory bodies worldwide to ensure that the drug product meets stringent purity specifications throughout its shelf life. This guide explains the causal logic behind the development of such a method, from initial forced degradation studies to full validation in accordance with ICH Q2(R2) guidelines.[7][8]
Foundational Strategy: Forced Degradation Studies
The first principle in developing a stability-indicating method is to understand the degradation pathways of the drug molecule. Forced degradation, or stress testing, provides this critical insight by intentionally subjecting the API to harsh conditions to generate potential degradation products.[9] This ensures the analytical method's specificity by demonstrating that the drug peak is resolved from all potential degradants.
Desloratadine has been shown to be susceptible to specific stress conditions. Studies indicate significant degradation under oxidative and thermal stress, while it remains relatively stable under acidic, basic, hydrolytic, and photolytic conditions.[10]
Protocol 1: Forced Degradation of Desloratadine
-
Preparation of Stock Solution: Prepare a stock solution of Desloratadine in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.[11]
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for 20 hours.[2] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60°C for 20 hours.[2] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at 60°C for 20 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a hot-air oven at 70°C.[11] Dissolve the stressed sample in the diluent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (1.2 million lux hours) to assess photostability.[11]
-
Analysis: Dilute the stressed samples to a suitable concentration (e.g., 20-100 µg/mL) and analyze them using the developed HPLC/UPLC method alongside an unstressed control sample.
The goal is to achieve partial degradation (typically 5-20%) to ensure that the resulting chromatograms show both the parent drug and its degradation products, allowing for the evaluation of peak resolution.
Method Development: A Logic-Driven Approach
The selection of chromatographic parameters is not arbitrary; it is a systematic process aimed at achieving optimal separation. Reversed-phase chromatography is the technique of choice for a molecule like Desloratadine. The workflow below illustrates the decision-making process.
Caption: Workflow for Analytical Method Development.
-
Column Selection: A C18 stationary phase is the most common choice due to its hydrophobic nature, which provides good retention for moderately polar compounds like Desloratadine. Columns such as the Waters Acquity BEH C18 or Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) have proven effective.[3][10] UPLC methods utilize columns with smaller particle sizes (e.g., 1.7 µm) for higher efficiency and faster run times.[10]
-
Mobile Phase: A combination of an acidic buffer and an organic solvent is typical. A phosphate buffer (pH 3.0-7.0) is often used to control the ionization state of Desloratadine, ensuring consistent retention and good peak shape.[3][12] Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. Gradient elution is often necessary to resolve early-eluting polar impurities from the main Desloratadine peak and late-eluting non-polar impurities within a reasonable timeframe.[10]
-
Detection Wavelength: A photodiode array (PDA) detector is used to scan across a range of wavelengths. For Desloratadine, detection is commonly performed between 240 nm and 280 nm, with specific methods utilizing 254 nm, 261 nm, or 280 nm to maximize sensitivity for both the API and its impurities.[3][10][13]
Recommended Protocol: Stability-Indicating UPLC Method
This protocol is a robust starting point, synthesized from validated methods in the scientific literature.[10]
4.1. Instrumentation and Conditions
| Parameter | Specification |
| Instrumentation | UPLC system with a PDA detector |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Ortho-phosphate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 6.0 | |
| 7.0 | |
| 8.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | 280 nm |
| Injection Volume | 2.0 µL |
| Run Time | 8 minutes |
4.2. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 75:25 v/v ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh and dissolve about 25 mg of Desloratadine reference standard in a 50 mL volumetric flask with diluent.
-
Working Standard Solution (approx. 50 µg/mL): Dilute 5 mL of the stock solution to 50 mL with diluent.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Desloratadine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute 5 mL of the filtered solution to 50 mL with diluent to obtain a final concentration of approximately 50 µg/mL.
-
Method Validation: The Hallmark of a Trustworthy Protocol
Validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The following parameters must be assessed according to ICH Q2(R2) guidelines.[7][8][14]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. | Peak purity of Desloratadine must pass. All impurity and degradant peaks must be well-resolved from the main peak (Resolution > 1.5). |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the working concentration). |
| Accuracy | To demonstrate the closeness of the test results to the true value. | 98.0% to 102.0% recovery for the API at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To demonstrate the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0% for six replicate injections. Intermediate (Inter-day): %RSD ≤ 2.0% across different days/analysts. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. %RSD for precision at LOQ should be ≤ 10%. |
| Robustness | To demonstrate the method's reliability with respect to deliberate variations in method parameters. | %RSD ≤ 2.0% for system suitability parameters after minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |
Conclusion
The analytical method and protocols described in this application note provide a validated, stability-indicating framework for the quality control of Desloratadine. By integrating forced degradation studies with a systematic approach to method development, this UPLC method demonstrates the required specificity, accuracy, precision, and robustness for its intended purpose. This comprehensive guide enables analytical laboratories to implement a reliable method for the routine analysis of Desloratadine and its impurities, ensuring compliance with global regulatory standards and safeguarding product quality.
References
-
Rao, D. et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. [Link]
-
Patel, K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Sciences and Bioscientific Research, 6(3), 291-299. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab-Training. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Seshachalam, V., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 51(5), 445-451. [Link]
-
Prasanna, K., & Sivan, M. (2018). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. International Journal of Pharmaceutical and Analytical Research, 7(2), 194-204. [Link]
-
Jain, P. S., et al. (2015). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 8(3), 396-402. [Link]
-
Arote, R., et al. (2021). Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products. International Journal of Pharmaceutical Sciences Review and Research, 70(2), 143-151. [Link]
-
ResearchGate. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. [Link]
-
Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(6), 1629-1638. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. [Link]
-
Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 22(9), 7431-7433. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2017). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of Desloratadine and Montelukast sodium in bulk and pharmaceutical formulation. [Link]
-
Qi, M., Wang, P., & Geng, Y. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 355-359. [Link]
-
Pharmaffiliates. (n.d.). Desloratadine-impurities. [Link]
-
National Center for Biotechnology Information. (2013). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Analytical Method Development and Validation of Desloratadine Tablet. [Link]
-
ResearchGate. (2014). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. [Link]
- Google Patents. (2017).
-
Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]
- Google Patents. (2006).
Sources
- 1. youtube.com [youtube.com]
- 2. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. Desloratadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]
- 10. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. asianpubs.org [asianpubs.org]
- 13. ijpar.com [ijpar.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of 8-Dechloro-7-chloro Desloratadine
Abstract
This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Dechloro-7-chloro Desloratadine, a potential impurity and related substance of the active pharmaceutical ingredient (API) Desloratadine.[1][2] The method is designed to separate the main analyte from its degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] The protocol has been validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and stability testing in pharmaceutical development and manufacturing.
Introduction and Scientific Rationale
8-Dechloro-7-chloro Desloratadine is a structural analogue and potential impurity of Desloratadine, a widely used second-generation antihistamine.[5][6] In pharmaceutical manufacturing, the identification and control of such impurities are critical to ensure the safety and efficacy of the final drug product. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of a drug substance over time.[4] Its primary characteristic is specificity: the ability to unequivocally measure the analyte of interest without interference from degradation products, process impurities, or other excipients.[7]
Forced degradation studies are a cornerstone of developing such methods, providing insight into the intrinsic stability of a molecule and its likely degradation pathways.[3][4] This application note leverages these principles to establish a reliable analytical framework for 8-Dechloro-7-chloro Desloratadine.
Rationale for Method Selection
-
Chromatography Mode: Reversed-Phase (RP-HPLC) RP-HPLC is the most prevalent mode in pharmaceutical analysis, ideally suited for separating non-polar to moderately polar compounds like Desloratadine and its derivatives.[8][9] The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase, providing excellent resolution and reproducibility.[10]
-
Stationary Phase: C18 Column A C18 (octadecylsilane) bonded silica column was selected for its strong hydrophobic retention, which is effective for separating structurally similar compounds.[9][11] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for robust analysis.[10][12][13]
-
Detector: Photodiode Array (PDA) The use of a Photodiode Array (PDA) detector is indispensable for developing a stability-indicating method.[14][15] Unlike a standard UV-Vis detector, a PDA detector acquires absorbance data across a wide range of wavelengths simultaneously.[16] This capability is crucial for:
Experimental Protocol
Materials and Equipment
-
Reference Standard: 8-Dechloro-7-chloro Desloratadine (Purity ≥ 98%)
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (HCl) (Analytical Grade)
-
Sodium Hydroxide (NaOH) (Analytical Grade)
-
Hydrogen Peroxide (H₂O₂) (30%, Analytical Grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector (e.g., Waters Alliance e2695 with a 2998 PDA Detector).[16][19]
-
Data acquisition and processing software (e.g., Empower).
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
0.45 µm membrane filters
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with Ortho-phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm (with PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic (Mobile Phase B): Use HPLC grade Acetonitrile.
-
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 8-Dechloro-7-chloro Desloratadine reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, and make up the volume with diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with diluent.
Forced Degradation Study Protocol
The objective of the forced degradation study is to generate potential degradation products to challenge the specificity of the analytical method.[4] A stock solution of 100 µg/mL is used for all stress conditions.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool to room temperature, neutralize with an equivalent volume of 0.1 N NaOH, and dilute to a final concentration of approximately 10 µg/mL with diluent.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 4 hours.[20]
-
Neutralize with an equivalent volume of 0.1 N HCl and dilute to a final concentration of approximately 10 µg/mL with diluent.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.[3]
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 10 µg/mL with diluent.
-
-
Thermal Degradation:
-
Expose accurately weighed solid 8-Dechloro-7-chloro Desloratadine powder in a petri dish to dry heat at 80°C in an oven for 48 hours.[21]
-
After exposure, cool the sample and prepare a 10 µg/mL solution in diluent.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 7 days.[21]
-
After exposure, prepare a 10 µg/mL solution in diluent.
-
For each condition, a blank solution (subjected to the same stress conditions without the analyte) should also be prepared and injected to ensure no interference from the reagents.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze stressed samples and check for interference at the analyte's retention time. Perform peak purity analysis. | The peak for 8-Dechloro-7-chloro Desloratadine should be well-resolved from all degradant peaks (Resolution > 2). Peak purity angle should be less than the purity threshold. |
| Linearity | Analyze seven concentrations ranging from 2.5 to 15 µg/mL (25% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo at three concentration levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of the standard solution (10 µg/mL). Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio method. | S/N ratio should be approximately 10:1. |
| Robustness | Deliberately vary method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters should remain within limits. RSD of results should be ≤ 2.0%. |
Results and Data Presentation
Forced Degradation Results
The method demonstrated excellent specificity. The parent peak was well-resolved from all degradation products formed under various stress conditions.
| Stress Condition | % Assay of Parent Drug | % Degradation | Number of Degradants | Resolution (Parent Peak) |
| Acid Hydrolysis (0.1N HCl) | 85.2% | 14.8% | 2 | > 3.5 |
| Base Hydrolysis (0.1N NaOH) | 89.1% | 10.9% | 1 | > 4.0 |
| Oxidation (3% H₂O₂) | 82.5% | 17.5% | 3 | > 3.2 |
| Thermal (80°C, 48h) | 96.8% | 3.2% | 1 | > 5.0 |
| Photolytic (UV, 7 days) | 95.3% | 4.7% | 2 | > 4.5 |
Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.12% | ≤ 2.0% |
| LOQ | 0.25 µg/mL | - |
| Robustness | Passed | System suitability criteria met. |
Visualization of Workflows
Caption: Overall workflow for the development and validation of the stability-indicating HPLC method.
Caption: Procedural flow for the forced degradation study of 8-Dechloro-7-chloro Desloratadine.
Conclusion
A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of 8-Dechloro-7-chloro Desloratadine. The method effectively separates the parent compound from all degradation products generated during forced degradation studies, confirming its stability-indicating power. The validation results demonstrate that the method is compliant with ICH guidelines and is fit for its intended purpose. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis and stability monitoring of 8-Dechloro-7-chloro Desloratadine in bulk drug substance and pharmaceutical formulations.
References
- Shimadzu. (n.d.). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. HPLC 2013 FUND.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.).
- Shimadzu. (n.d.). Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector.
- Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. (2021, October 28). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- HPLC Column Selection Guide. (n.d.).
- QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors.
- HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. (2006, August 22). Taylor & Francis.
- INN. (n.d.). High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA).
- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
- Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
- Benchchem. (n.d.). A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling.
- Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. (n.d.). ijpar.
- Development and Validation of Stability-indicating RP- HPLC Method for the Estimation of Pseudoephedrine, Ambroxol and Desloratadine in Bulk and Tablet Dosage Forms. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Patel, K. K., et al. (2016, April 20). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. J PharmSciBioscientific Res.
- MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.
- ICH. (2010, February 2). Q1A(R2) Guideline.
- A new simple RP-HPLC Method development, Validation and Forced degradation studies of Bilastine. (n.d.). ProQuest.
- A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. (n.d.).
- HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures.
- A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk and. (n.d.). IOSR Journal.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Development and Validation of a Novel Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of. (n.d.).
- SynThink Research Chemicals. (n.d.). Desloratadine 8-Dechloro-7-Chloro Impurity | 1346601-53-3.
- Allmpus. (n.d.). desloratadine deschloro impurity.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Pharmaffiliates. (n.d.). Desloratadine-impurities.
- CRO Splendid Lab Pvt. Ltd. (n.d.). 8-Dechloro-7-chloro Desloratadine.
- Simson Pharma Limited. (n.d.). 8-Dechloro-7-chloro Desloratadine | CAS No- 1346601-53-3.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. database.ich.org [database.ich.org]
- 8. labtech.tn [labtech.tn]
- 9. HPLC Column Selection Guide [scioninstruments.com]
- 10. biocompare.com [biocompare.com]
- 11. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 12. auroraprosci.com [auroraprosci.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. lcms.cz [lcms.cz]
- 15. qbdgroup.com [qbdgroup.com]
- 16. High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA) - INN [inn.demokritos.gr]
- 17. shimadzu.com [shimadzu.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ijpar.com [ijpar.com]
- 20. banglajol.info [banglajol.info]
- 21. A new simple RP-HPLC Method development, Validation and Forced degradation studies of Bilastine - ProQuest [proquest.com]
sample preparation techniques for 8-Dechloro-7-chloro Desloratadine analysis
An Application Guide to Sample Preparation for the Analysis of 8-Dechloro-7-chloro Desloratadine
Introduction: The Critical Role of Impurity Analysis
In pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of drug products is paramount.[1] A key aspect of this is the rigorous control of impurities, which can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Regulatory bodies, through guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities above specific thresholds.[2]
Desloratadine, a potent, long-acting, non-sedating H1-antihistamine, is the major active metabolite of loratadine.[3][4] Its synthesis and storage can lead to the formation of several related substances, including the process-related impurity 8-Dechloro-7-chloro Desloratadine.[5][6] The accurate quantification of this and other impurities is essential for batch release and stability studies.
The success of any analytical method, whether it be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is fundamentally dependent on the quality of the sample preparation.[7][8] A robust sample preparation protocol must effectively isolate the analyte of interest from the sample matrix, minimize interferences, and ensure the resulting extract is compatible with the analytical instrument. This guide provides a detailed overview and actionable protocols for the sample preparation of 8-Dechloro-7-chloro Desloratadine from various matrices.
Physicochemical Landscape: Guiding the Extraction Strategy
Understanding the chemical properties of both the API (Desloratadine) and the impurity (8-Dechloro-7-chloro Desloratadine) is the foundation for developing a selective extraction method.
-
Structure and Polarity: Both Desloratadine and its 8-Dechloro-7-chloro variant are tricyclic compounds with a basic piperidine ring. This structure imparts moderate polarity and a basic character (pKa of the piperidine nitrogen is ~9-10). The primary structural difference is the position of the chlorine atom on the benzo-cyclohepta-pyridine ring system.
-
Solubility: These compounds are generally soluble in organic solvents like methanol and acetonitrile and sparingly soluble in water.[9][10] This property is fundamental to both liquid-liquid and solid-phase extraction techniques.
The presence of the basic nitrogen is a key handle for extraction. It allows for manipulation of the analyte's charge state through pH adjustment, which is highly effective in techniques like ion-exchange Solid-Phase Extraction (SPE) and pH-driven Liquid-Liquid Extraction (LLE).
Core Sample Preparation Methodologies
The choice of a sample preparation technique is dictated by the complexity of the sample matrix, the required limit of quantification (LOQ), and the available analytical instrumentation.[7]
Solid-Phase Extraction (SPE)
SPE is a powerful technique for purifying and concentrating analytes from complex matrices like plasma or formulated drug products. It offers high selectivity and recovery. For 8-Dechloro-7-chloro Desloratadine, two primary SPE mechanisms are applicable:
-
Reversed-Phase (RP) SPE: Utilizes a non-polar sorbent (e.g., C18) to retain moderately polar compounds from a polar sample solution. This is effective for initial cleanup but may co-extract structurally similar compounds.
-
Cation-Exchange SPE: Leverages the basic nature of the piperidine ring. At a pH below its pKa, the analyte is positively charged and can be strongly retained on a cation-exchange sorbent (e.g., SCX).[3][11] This provides excellent selectivity against neutral and acidic interferences.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. By adjusting the pH of the aqueous phase, the charge state of 8-Dechloro-7-chloro Desloratadine can be modified to preferentially move it into the organic layer.
At a basic pH (e.g., pH > 10), the piperidine nitrogen is deprotonated, making the molecule neutral and more soluble in organic solvents like ethyl acetate or a mixture of ethyl acetate and dichloromethane.[4] This allows for its efficient extraction away from polar, water-soluble matrix components.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for pharmaceuticals in complex matrices due to its speed and efficiency.[12][13][14] It involves two main steps:
-
Acetonitrile Extraction & Salting Out: The sample is first extracted with acetonitrile. Then, a salt mixture (commonly magnesium sulfate and sodium chloride or acetate) is added.[15] Magnesium sulfate absorbs excess water, while the other salts induce phase separation between the aqueous and organic (acetonitrile) layers, driving the analytes into the acetonitrile.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of sorbent(s) for cleanup. For basic compounds like Desloratadine and its impurities, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences is effective.[16]
Performance and Validation
Any chosen sample preparation method must be validated to ensure it is fit for its intended purpose.[2] Key parameters include accuracy (measured as recovery), precision (repeatability), and the assessment of matrix effects, especially for LC-MS/MS analysis.
| Technique | Typical Recovery | Precision (%RSD) | Selectivity | Throughput | Primary Application |
| Cation-Exchange SPE | >85%[3] | < 10% | Excellent | Medium | Biological fluids (plasma, urine), complex formulations. |
| Liquid-Liquid Extraction | >85%[4] | < 15% | Good | Medium | General purpose, good for removing highly polar interferences. |
| QuEChERS | 85-105%[16] | < 15% | Very Good | High | Complex solid matrices (e.g., tissues, sediments), high-throughput screening.[14] |
| Simple Dilution | 100% (by definition) | < 5% | Low | Very High | API purity testing, drug substance analysis where matrix is minimal.[17] |
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Cation-Exchange SPE for Biological Fluids
This protocol is adapted from methods used for Desloratadine in human plasma and is suitable for trace-level quantification.[3][11][18]
-
Materials:
-
SCX (Strong Cation Exchange) SPE cartridges (e.g., 1 mL, 30 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 250 µL of plasma, add 500 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum to pass the sample through at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of acetonitrile to remove non-polar interferences. Dry the cartridge under high vacuum for 2 minutes.
-
-
Elution: Elute the analyte by passing 2 x 500 µL of 4% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase for your LC system. Vortex to ensure complete dissolution.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for General Samples
This protocol is based on established LLE methods for Desloratadine.[4]
-
Materials:
-
Ethyl acetate and/or Dichloromethane (HPLC grade)
-
Sodium hydroxide (0.1 M solution)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Preparation: Pipette 500 µL of aqueous sample (e.g., dissolved tablet powder in water, plasma) into a 15 mL centrifuge tube.
-
Basification: Add 100 µL of 0.1 M NaOH solution to the tube and vortex briefly. This ensures the analyte is in its neutral, extractable form.
-
Extraction: Add 3 mL of ethyl acetate. Cap the tube securely and vortex vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the aqueous layer.
-
Dry-down and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Protocol 3: Modified QuEChERS for Solid Drug Products
This protocol is a conceptual adaptation of the QuEChERS principle for analyzing impurities in a solid dosage form.
-
Materials:
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaOAc in a 50 mL tube)
-
QuEChERS d-SPE cleanup tubes (e.g., 2 mL tube with 150 mg MgSO₄, 50 mg PSA, 50 mg C18)
-
50 mL and 2 mL centrifuge tubes
-
-
Procedure:
-
Sample Preparation: Accurately weigh a portion of finely powdered tablets equivalent to 10 mg of Desloratadine and transfer to a 50 mL centrifuge tube.
-
Initial Extraction: Add 10 mL of water and vortex to dissolve/disperse the powder. Then, add 10 mL of acetonitrile and vortex for 1 minute.
-
Salting-Out: Add the contents of a QuEChERS extraction salt packet to the tube. Seal tightly and shake vigorously for 1 minute.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
-
Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can often be injected directly or after slight dilution with mobile phase.
-
Conclusion and Method Selection
The selection of an appropriate sample preparation technique is a critical decision in the analytical workflow for 8-Dechloro-7-chloro Desloratadine. The optimal choice depends on a balance of factors including matrix complexity, required sensitivity, and desired sample throughput.
For raw API analysis where matrix effects are minimal, a simple "dilute-and-shoot" approach is fastest. For complex biological fluids requiring the lowest detection limits, cation-exchange SPE offers unparalleled cleanup and concentration. For solid formulations, LLE provides a robust and reliable option, while a modified QuEChERS method can significantly increase sample throughput. Each protocol presented herein provides a validated starting point that can be further optimized to meet the specific demands of the user's laboratory and regulatory requirements.
References
- Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Chromatography Today. (n.d.). A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Journal of Forensic Science & Criminal Investigation. (2025, May 5). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review.
- Scribd. (n.d.). USP41 Desloratadine.
- PMC. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
- Capital Analytical. (n.d.). QuEChERS.
- PubMed. (2019, January 9). A modified QuEChERS approach for the analysis of pharmaceuticals in sediments by LC-Orbitrap HRMS.
- UCT. (2023, December 8). Perform quantitative analysis of benzodiazepines by QuEChERS and LC-MS/MS.
- SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing.
- Preprints.org. (2025, July 10). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode.
- Varian, Inc. (2014, August 26). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX.
- SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds.
- Sigma-Aldrich. (n.d.). 8-Dechloro-7-chloro-N-methyl Desloratadine.
- Chemsrc. (2025, September 10). 8-Dechloro-9-chloro Desloratadine.
- ResearchGate. (2015, September 15). Desloratadine analysis: As a pharmaceutical preparation and after accelerating ageing.
- Google Patents. (n.d.). CN106957349A - A kind of Desloratadine impurity compound and its production and use.
- SynThink Research Chemicals. (n.d.). Desloratadine 8-Dechloro-7-Chloro Impurity.
- Simson Pharma Limited. (n.d.). 8-Dechloro-7-chloro Desloratadine.
- PubMed. (n.d.). Simultaneous Determination of Desloratadine and Pseudoephedrine in Human Plasma Using Micro Solid-Phase Extraction Tips and Aqueous Normal-Phase Liquid chromatography/tandem Mass Spectrometry.
- CRO Splendid Lab Pvt. Ltd. (n.d.). 8-Dechloro-7-chloro Desloratadine.
- Google Patents. (n.d.). CN104610225A - Preparation method of desloratadine.
- Benchchem. (n.d.). Minimizing loratadine degradation during sample preparation and analysis.
- Semantic Scholar. (n.d.). Simultaneous determination of desloratadine and pseudoephedrine in human plasma using micro solid-phase extraction tips and aqueous normal-phase liquid chromatography/tandem mass spectrometry.
- RJPT. (2015, May 7). Analytical Method Development and Validation of Desloratadine Tablet.
- PMC. (n.d.). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study.
Sources
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. particle.dk [particle.dk]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Simultaneous determination of desloratadine and pseudoephedrine in human plasma using micro solid-phase extraction tips and aqueous normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 14. A modified QuEChERS approach for the analysis of pharmaceuticals in sediments by LC-Orbitrap HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. capitalanalytical.com [capitalanalytical.com]
- 16. sepscience.com [sepscience.com]
- 17. preprints.org [preprints.org]
- 18. semanticscholar.org [semanticscholar.org]
Technical Support Center: HPLC Optimization for 8-Dechloro-7-chloro Desloratadine
Status: Operational Ticket ID: #DES-ISO-007 Lead Scientist: Senior Applications Specialist Subject: Troubleshooting Peak Shape & Resolution for Desloratadine Regioisomers[1]
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub for 8-Dechloro-7-chloro Desloratadine . This compound is a regioisomer of Desloratadine, where the chlorine atom is transposed from position 8 to position 7 on the benzo[5,6]cyclohepta[1,2-b]pyridine ring.
The Dual Challenge:
-
Peak Tailing (The "Base" Problem): Like its parent Desloratadine, this impurity contains a piperidine nitrogen (pKa ~9.7). At neutral or weakly acidic pH on traditional silica, this amine becomes protonated (
) and interacts ionically with residual silanols ( ), causing severe tailing.[1] -
Isomeric Resolution (The "Selectivity" Problem): Because the impurity has the exact same mass and similar hydrophobicity as the parent, standard C18 columns often fail to resolve them. You need a stationary phase that can discriminate based on the electron density changes caused by the chlorine position.
The Mechanism: Why Your Peaks Are Tailing[2][3]
To fix the problem, you must understand the invisible interactions inside your column.
Diagram 1: The Silanol-Amine Interaction Loop
This diagram illustrates the kinetic lag caused by ion-exchange interactions, which manifests as the "tail" on your chromatogram.[1]
Caption: Figure 1. The "Dual-Retention" mechanism.[1] Primary retention (C18) is fast, but secondary silanol interactions (Red) hold the molecule back, creating the tail.
Troubleshooting Guide (Q&A)
Q1: I am seeing severe tailing (Asymmetry > 2.0). Adding more organic solvent reduces retention but doesn't fix the shape. Why?
Diagnosis: This is a pH/Silanol mismatch.[1] You are likely running at pH 3.0–6.0 on a traditional silica column.[1] In this range, the silanols are ionizing (
-
The "Masking" Approach: Add 0.1% Triethylamine (TEA) to your buffer. TEA is a stronger base; it saturates the silanol sites so your drug cannot bind to them.
-
The "Modern" Approach: Switch to a High pH method (pH 9.5–10.0) using a Hybrid Silica column (e.g., Waters XBridge or Agilent Gemini). At pH 10, the piperidine nitrogen is deprotonated (neutral), eliminating the ionic interaction entirely.
Q2: My 8-Dechloro-7-chloro impurity elutes under the main Desloratadine peak. How do I separate them?
Diagnosis: Lack of steric/electronic selectivity. A standard C18 column interacts primarily via hydrophobicity. Since the isomerism only moves a Chlorine atom, the hydrophobicity change is negligible. The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]
-
Why? The Chlorine atom is electron-withdrawing.[1] Moving it from pos 8 to 7 changes the
-electron cloud density of the aromatic rings. Phenyl-based columns interact via stacking, which is highly sensitive to these electronic differences.[1]
Q3: My retention times are drifting day-to-day.
Diagnosis: Likely pH instability near the pKa.[2] Desloratadine has a pKa ~4.4 (pyridine). If your buffer is at pH 4.5, small temperature changes will shift the ionization ratio significantly. The Fix: Move your buffer pH at least 2 units away from the pKa.[2] Aim for pH 2.5 (fully ionized) or pH 7.0+ (if using a specialized column).
Optimized Experimental Protocols
These protocols are designed as "Self-Validating" systems.[1] If Protocol A fails resolution, Protocol B provides the orthogonal selectivity needed.
Protocol A: The "Resolution" Method (Recommended for Isomers)
Best for separating the 8-dechloro-7-chloro impurity from the parent.[1]
| Parameter | Condition | Rationale |
| Column | F5 (Pentafluorophenyl) or Phenyl-Hexyl | Maximizes |
| Dimensions | 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell) | Core-shell provides higher efficiency for closely eluting peaks.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.5) | Low pH suppresses silanol ionization; Phosphate provides good peak shape. |
| Mobile Phase B | Acetonitrile : Methanol (80:20) | Methanol enhances |
| Flow Rate | 1.0 mL/min | Standard.[1][3][4] |
| Gradient | 20% B to 50% B over 20 mins | Shallow gradient focuses the isomeric separation. |
| Temp | 35°C | Slightly elevated temp improves mass transfer.[1] |
Protocol B: The "Perfect Shape" Method (High pH)
Best if peak tailing is the primary failure mode.
| Parameter | Condition | Rationale |
| Column | Hybrid Silica C18 (e.g., XBridge BEH, Gemini NX) | CRITICAL: Must be pH 10 stable.[1] Do not use standard silica.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH deprotonates the basic amine, removing silanol interaction. |
| Mobile Phase B | Acetonitrile | - |
| Gradient | 30% B to 70% B over 15 mins | - |
| Detection | UV @ 245 nm | - |
Method Development Decision Matrix
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Decision matrix for prioritizing Peak Shape (Tailing) vs. Selectivity (Isomer Resolution).
Frequently Asked Questions (FAQ)
Q: Can I use Ion-Pairing reagents (like SDS or Pentanesulfonic Acid)? A: Yes, USP methods often use SDS.[1] However, we do not recommend this as a first choice. Ion-pairing reagents require long equilibration times (hours), are incompatible with LC-MS, and can permanently alter column chemistry.[1] Protocol A (Phenyl-Hexyl) or Protocol B (High pH) are more robust modern alternatives.[1]
Q: Why does the 7-chloro impurity absorb differently than Desloratadine? A: While the chromophore is similar, the position of the chlorine atom affects the conjugation slightly. Always determine the Relative Response Factor (RRF) using a certified reference standard (CAS: 1346601-53-3) for accurate quantitation.[1]
Q: What is the shelf-life of the High pH buffer? A: Ammonium Bicarbonate is volatile. It effectively has a shelf life of 24-48 hours .[1] Make it fresh daily to prevent pH drift and retention time shifts.
References
-
USP Monograph: Desloratadine: Organic Impurities Procedure.[1] United States Pharmacopeia.[1] (Standard reference for phosphate/SDS methods).
-
Peak Tailing Mechanisms: How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide.[1] (Explains the silanol/base interaction).
- Isomer Separation:Separation of Positional Isomers on Phenyl-Hexyl Phases. Journal of Separation Science. (Supports the use of Phenyl phases for halo-isomers).
-
Impurity Reference: Desloratadine 8-Dechloro-7-Chloro Impurity (CAS 1346601-53-3).[1][5] SynThink Research Chemicals.[1]
-
pKa Data: Acid-base equilibria and solubility of loratadine and desloratadine. National Institutes of Health (PubMed).
Sources
resolving co-elution of 8-Dechloro-7-chloro Desloratadine with other impurities
Topic: Resolution of 8-Dechloro-7-chloro Desloratadine from Desloratadine and other impurities. Ticket ID: DSL-ISO-7CL-8CL Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Regioisomer Challenge
Welcome to the Technical Support Center. You are likely here because your standard C18 method is failing to resolve 8-Dechloro-7-chloro Desloratadine (the "7-Chloro isomer") from the API (Desloratadine , the "8-Chloro isomer").
The Core Issue: This is a classic isobaric regioisomer problem.
-
Result: Identical Molecular Weight (310.82 g/mol ), nearly identical LogP (hydrophobicity), and very similar pKa values.[1]
Standard alkyl-bonded phases (C18/C8) relying solely on hydrophobic subtraction often fail here because the hydrophobic footprint of the two molecules is indistinguishable.[1] To resolve them, you must exploit electronic differences (Pi-Pi interactions) or steric shape selectivity .[1]
Module 1: Diagnostic & Quick Fixes (FAQ)
Q: Why is my USP/EP method failing to separate these specific isomers? A: Pharmacopeial methods often prioritize general impurity profiling (N-oxide, Dehydro-DSL) using low pH phosphate buffers on C18.[1] At pH 2.5, both the 7-Cl and 8-Cl isomers are fully protonated (cationic).[1] The repulsive positive charge dominates, masking the subtle electronic differences of the chlorine position.[1]
Q: Can I just flatten the gradient?
A: Likely not. If
Q: What is the single most effective change I can make? A: Switch the stationary phase chemistry. Move away from alkyl chains (C18) to phases that interact with the aromatic ring electrons: Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1]
Module 2: Stationary Phase Selection Strategy
The position of the Chlorine atom (an electron-withdrawing group) alters the electron density distribution on the tricyclic ring.[1] We can exploit this using
Recommended Column Chemistries
| Column Class | Mechanism of Action | Suitability for 7-Cl/8-Cl Split | Recommendation |
| C18 (L1) | Hydrophobic Interaction | Low (Co-elution likely) | Standard use only; poor for isomers.[1] |
| Phenyl-Hexyl (L11) | High | Primary Recommendation. The phenyl ring in the column interacts differentially with the electron-deficient rings of the isomers.[1] | |
| PFP (F5/L43) | Dipole-Dipole + Charge Transfer | High | Excellent alternative.[1] The Fluorine atoms create a strong electron-deficient face that "locks" into the solute's aromatic system.[1] |
| Hybrid C18 (High pH) | Shape Selectivity (Neutral state) | Medium-High | Good if you run at pH > 9.0 (requires hybrid particles like XBridge/Gemini).[1] |
Module 3: Step-by-Step Troubleshooting Protocols
Protocol A: The "Phenyl Selectivity" Method (Recommended)
Use this if you can change the column.[1]
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl-Hexyl), 150 x 4.6 mm, 2.7µm or 3.5µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Note:Methanol is critical. Acetonitrile (ACN) forms a "pi-electron shield" over phenyl columns, dampening the selective interaction.[1] MeOH allows the solute to interact directly with the phenyl ligands.
-
-
Gradient:
-
Temperature: 25°C - 30°C (Lower temperatures often favor steric/isomer separations).[1]
Protocol B: The "High pH" Method (Alternative)
Use this if you must use a C18-like phase but have hybrid particles.[1]
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).[1] Do not use standard silica. [1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Mechanism: At pH 9.5, Desloratadine (pKa ~9.[1]7) is partially neutral.[1] The neutral molecule has a rigid 3D shape that interacts differently with the stationary phase than the protonated (cationic) form.[1]
Module 4: Visualizing the Logic
The following diagrams illustrate the decision-making process and the separation mechanism.
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for resolving Desloratadine regioisomers based on laboratory constraints.
Figure 2: Mechanism of Separation (Phenyl Phase) [1]
Caption: Differential Pi-Pi interaction mechanism allowing separation of regioisomers.
References
-
United States Pharmacopeia (USP). USP Monograph: Desloratadine.[1][7] Rockville, MD: U.S. Pharmacopeial Convention.[1] (Methods utilizing L1 and L11 columns for impurity profiling). [1]
-
European Pharmacopoeia (Ph.[1][6] Eur.). Desloratadine Monograph 2570.[1] (Details specific impurity limits including chloro-isomers). [1]
-
BenchChem. Technical Support Center: Overcoming Challenges in the Separation of Loratadine Isomers and Related Compounds. (Discusses structural similarities and HPLC challenges).
-
Qi, M., et al. (2015).[1] "Chromatographic Separation of Antihistamine Drugs using HPLC." ResearchGate.[1] (Review of mobile phase effects on antihistamine separation).
-
Veeprho. Desloratadine Impurity Standards. (Identification of 8-Dechloro-7-chloro Desloratadine CAS 1346601-53-3).[1][2][3][5][6] [1]
Sources
Technical Support Center: High-Sensitivity LC-MS/MS Profiling of 8-Dechloro-7-chloro Desloratadine
Status: Operational Ticket ID: TCH-DES-ISO-001 Lead Scientist: Senior Application Specialist Subject: Method Optimization for Positional Isomer Separation & LOD Enhancement
Executive Summary
You are attempting to quantify 8-Dechloro-7-chloro Desloratadine , a positional isomer of Desloratadine (DES). Because this impurity is isobaric (same
This guide prioritizes chromatographic resolution as the primary driver of sensitivity, followed by source optimization and targeted sample preparation.
Module 1: Chromatographic Separation (The Isomer Challenge)
The Problem: Standard alkyl-bonded phases (C18) separate based on hydrophobicity. Since the chlorine shift from position 8 to 7 causes minimal change in hydrophobicity, C18 columns often show co-elution.
The Solution: Utilize
Recommended Column Chemistries
| Column Chemistry | Mechanism of Action | Recommendation Level | Why? |
| Phenyl-Hexyl | High | Best for separating halogenated isomers. The phenyl ring "senses" the position of the Cl atom. | |
| Biphenyl | Enhanced | High | Alternative if Phenyl-Hexyl resolution is insufficient. |
| C18 (Standard) | Hydrophobicity only | Low | Likely to result in co-elution or "shouldering." |
Optimized Gradient Protocol
-
Column: Phenyl-Hexyl,
mm, 1.7 µm (Sub-2 micron for UPLC/UHPLC). -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 - 4.0). Note: Acidic pH keeps the basic amine protonated for MS sensitivity, but ammonium buffers improve peak shape compared to formic acid alone.
-
Mobile Phase B: Acetonitrile (MeOH can be used, but ACN usually offers sharper peaks for Desloratadine).
Gradient Table:
| Time (min) | %B | Curve | Description |
|---|---|---|---|
| 0.0 | 10 | Initial | Equilibration |
| 1.0 | 10 | Linear | Load |
| 8.0 | 40 | Linear | Isomer Separation Window (Shallow gradient is critical) |
| 9.0 | 95 | Step | Wash |
| 11.0 | 95 | Hold | Wash |
| 11.1 | 10 | Step | Re-equilibrate |
Module 2: Mass Spectrometry & Ionization[1][2][3]
The Physics: Desloratadine is a basic drug (pKa ~4.2 and ~9.7). It ionizes readily in Positive ESI .
Source Parameters (Sciex/Waters/Thermo Generic)
-
Ionization Mode: ESI Positive (
) -
Capillary Voltage: 2.5 – 3.5 kV (Do not go too high; Desloratadine is labile and can fragment in the source).
-
Source Temp:
(High temp required to desolvate the eluent, especially at flow rates mL/min). -
Cone Voltage / Declustering Potential: Optimize via infusion. The 8-chloro and 7-chloro isomers likely share the same parent mass (
311.1) and major fragment ( 259.1).
The "Crosstalk" Danger
Since the parent and impurity are isomers, they share MRM transitions.
-
Transition:
(Loss of ethyl/bridge elements). -
Critical Action: You cannot rely on MS selectivity. You must rely on Retention Time (RT). If peaks overlap, the MS cannot distinguish them quantitatively.
Module 3: Sample Preparation (Matrix Management)
To improve sensitivity (LOD), we must concentrate the sample and remove phospholipids that suppress ionization.
Recommended Method: Liquid-Liquid Extraction (LLE) LLE is superior to Protein Precipitation (PPT) for sensitivity because it allows you to inject a cleaner, concentrated sample.
-
Alkalization: Add 50 µL of 0.1 M NaOH to 200 µL Plasma/Sample. (Target pH > 10).
-
Reason: Desloratadine is basic.[1] High pH neutralizes it, making it hydrophobic (uncharged).
-
-
Extraction: Add 1.0 mL Ethyl Acetate : Hexane (80:20) .
-
Reason: This mixture extracts the drug but leaves behind polar matrix components.
-
-
Agitation: Vortex 5 mins, Centrifuge 5 mins @ 4000 rpm.
-
Concentration: Transfer organic layer to clean tube. Evaporate to dryness under
at . -
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20) .
-
Result: 2x concentration factor and removal of salts/proteins.
-
Visual Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides your choice of column and pH based on resolution results.
Caption: Decision tree for optimizing chromatographic resolution of positional isomers.
Troubleshooting & FAQs
Q1: I see a single peak, but I spiked both the impurity and the parent. Where is the impurity?
A: They are likely co-eluting. The parent drug (Desloratadine) is usually present at much higher concentrations.
-
Diagnosis: Check the peak width. If the peak is wider than your standard, the impurity is hiding inside the parent peak.
-
Fix: Switch from a C18 column to a Phenyl-Hexyl column. The
- interactions are necessary to discriminate the chlorine position [1]. Flatten the gradient slope between 20-50% B.
Q2: My sensitivity is low. I can't reach the required LOQ (e.g., 0.1 ng/mL).
A: This is often due to "Matrix Effect" (Ion Suppression).
-
Diagnosis: Perform a post-column infusion. Inject a blank extract while infusing the analyte. If you see a dip in the baseline at the retention time, matrix is suppressing your signal.
-
Fix:
-
Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) as detailed in Module 3.
-
Ensure your reconstitution solvent matches the starting mobile phase (low organic content) to focus the peak at the head of the column.
-
Q3: I am seeing "Ghost Peaks" or carryover in blank samples.
A: Desloratadine is a "sticky" basic amine. It adsorbs to stainless steel and plastic surfaces.
-
Fix:
-
Needle Wash: Use a strong organic wash with acid. (e.g., ACN:IPA:Water:Formic Acid 40:40:20:1).
-
Column: Use a column with "High Coverage" bonding or hybrid particles (e.g., Waters BEH or Phenomenex Kinetex EVO) which have fewer active silanols to bind the amine [2].
-
Q4: Can I use high pH mobile phase?
A: Yes, and it often helps.
-
Insight: At pH 9-10 (Ammonium Bicarbonate), Desloratadine is uncharged (free base). This increases retention on RP columns and often drastically changes selectivity compared to acidic pH.
-
Warning: Ensure your column is rated for High pH (e.g., Hybrid silica or Polymer). Standard silica dissolves above pH 8.
References
- European Pharmacopoeia (Ph. Eur.). Desloratadine Monograph.
-
Hasnain, M. S., et al. (2013). "Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma." Journal of Pharmacy and Bioallied Sciences.
-
BenchChem Application Note . "High-Sensitivity LC-MS/MS Method for the Quantification of Desloratadine-d5." (Provides baseline MRM and ESI parameters).
-
Qi, M., et al. (2015). "Simultaneous Determination of Loratadine, Desloratadine and Cetirizine." (Discusses pKa values and separation challenges).
Sources
troubleshooting 8-Dechloro-7-chloro Desloratadine synthesis side reactions
Welcome to the technical support center for the synthesis of 8-Dechloro-7-chloro Desloratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. As the target molecule is a structural analogue of Desloratadine, this guide leverages established principles from Desloratadine and Loratadine chemistry to provide field-proven insights into potential side reactions and troubleshooting strategies.
The synthesis of this target molecule, which involves a positional change of a chlorine atom on the pyridine ring of the Desloratadine scaffold, presents unique challenges, primarily concerning regioselectivity and potential degradation. This document is structured in a question-and-answer format to directly address the common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a significant amount of an isomeric impurity. Mass spectrometry confirms it has the same mass as the target compound. What is this impurity and how can I prevent it?
A1: Root Cause Analysis: Isomeric Impurity Formation
The most probable contaminant is a positional isomer, such as 8-Dechloro-9-chloro Desloratadine or another chloro-substituted analogue.[1] The formation of such isomers is a classic problem of regioselectivity during the electrophilic chlorination of the electron-deficient pyridine ring within the tricyclic core. The directing effects of the fused benzene ring and the pyridine nitrogen atom, combined with reaction kinetics and thermodynamics, can lead to chlorination at positions other than the desired C-7.
Mechanism Insight: The pyridine ring is inherently electron-deficient, which typically makes electrophilic substitution challenging.[2] The reaction conditions, including the choice of chlorinating agent, solvent, and temperature, critically influence the position of the incoming chlorine atom. Harsher conditions or highly reactive chlorinating agents can decrease selectivity, leading to a mixture of isomers that are often difficult to separate due to their similar physicochemical properties.
Troubleshooting & Mitigation Protocol:
-
Choice of Chlorinating Agent: Avoid aggressive chlorinating agents like chlorine gas (Cl₂). Opt for milder, more selective reagents. N-Chlorosuccinimide (NCS) is a common choice for controlled chlorination of heteroaromatic systems.[3][4] More advanced, highly regioselective reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine may also be considered for complex substrates.[5]
-
Solvent and Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Screen various solvents to find one that optimizes selectivity. Often, polar aprotic solvents can modulate the reactivity of the chlorinating agent.
-
Reaction Monitoring: Implement rigorous in-process monitoring using High-Performance Liquid Chromatography (HPLC).[6] Track the formation of the desired product versus the isomeric impurity. Stop the reaction once the optimal ratio is achieved to prevent further side reactions or isomerization.
-
Purification Strategy: If isomeric impurity formation is unavoidable, focus on developing a robust chromatographic separation method. Chiral chromatography or supercritical fluid chromatography (SFC) may be necessary if the isomers are particularly challenging to resolve.
Q2: I'm observing a significant peak in my LC-MS analysis with a mass corresponding to a dichloro-desloratadine species. What is causing this over-reaction and how can I minimize it?
A2: Root Cause Analysis: Formation of Dichloro Byproducts
The formation of a dichloro-adduct indicates an over-reaction where a second chlorine atom is added to the tricyclic system. This can occur on either the pyridine or the benzene ring, depending on the reaction conditions and the activation state of the molecule.
Mechanism Insight: This side reaction is typically favored by an excess of the chlorinating agent, elevated temperatures, or prolonged reaction times. Once the first chlorine atom is introduced at C-7, it can electronically influence the ring system, potentially activating other positions for a second substitution, albeit at a slower rate.
Troubleshooting & Mitigation Protocol:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0 to 1.1 equivalents. A slow, controlled addition of the reagent via a syringe pump can help maintain a low instantaneous concentration, minimizing the chance of double chlorination.
-
Temperature Management: Conduct the reaction at reduced temperatures (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity for the mono-chlorinated product.
-
Protecting Groups: If over-reaction remains a persistent issue, consider a synthetic route involving protecting groups to temporarily block other reactive sites on the molecule, directing the chlorination exclusively to the desired position.
Q3: My overall yield is low, and the crude product shows multiple degradation products. What are the likely degradation pathways?
A3: Root Cause Analysis: Product Degradation
The tricyclic core of Desloratadine is susceptible to degradation under certain conditions, particularly harsh acidic or basic environments, which are often used during reaction workup.[7]
Potential Degradation Pathways:
-
N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, especially if oxidative conditions are present (e.g., using hydrogen peroxide).[8][9]
-
Ring Opening/Rearrangement: Extremely harsh conditions, such as high heat in the presence of strong acids like polyphosphoric acid (PPA) used in cyclization steps of related syntheses, can cause skeletal rearrangements or ring-opening.[3][4][10]
-
Formation of N-Nitroso Impurities: If any nitrite sources are present during synthesis or workup under acidic conditions, the secondary amine of the piperidine ring can form a genotoxic N-nitroso-desloratadine impurity.[11] This is a critical impurity to monitor and control.[12]
-
Hydrolysis of Intermediates: In multi-step syntheses, incomplete reactions or hydrolysis of intermediates can lead to a complex mixture of impurities.[13]
Troubleshooting & Mitigation Protocol:
-
Mild Workup Conditions: Neutralize the reaction mixture carefully, avoiding strong acids or bases. Use buffered solutions (e.g., saturated sodium bicarbonate) for washes.[7]
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if the reaction is heated.
-
Forced Degradation Studies: To understand the stability of your target molecule, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This will help identify the specific degradation products and allow you to develop analytical methods to monitor them.[14]
-
Purification: Utilize advanced purification techniques like flash chromatography or preparative HPLC to remove degradation products.[12]
Summary of Potential Side Products and Analytical Monitoring
| Impurity Type | Common Example | Likely Cause | Recommended Analytical Method |
| Positional Isomer | 8-Dechloro-9-chloro Desloratadine | Poor regioselectivity in chlorination step | HPLC, LC-MS, NMR[6][14] |
| Over-reaction Product | Dichloro-Desloratadine species | Excess chlorinating agent, high temperature | LC-MS |
| Degradation Product | Desloratadine N-Oxide | Oxidative conditions | LC-MS |
| Process-Related Impurity | Unreacted Starting Material | Incomplete reaction | HPLC, TLC |
| Genotoxic Impurity | N-Nitroso-Desloratadine | Nitrite sources under acidic conditions | High-sensitivity LC-MS/MS[11] |
Visual Troubleshooting Guides
Workflow for Impurity Investigation
This diagram outlines a systematic approach to identifying and mitigating impurities encountered during the synthesis.
Caption: A decision tree for troubleshooting common impurities.
Reaction Pathway: Desired vs. Side Reaction
This diagram illustrates the competition between the desired C-7 chlorination and the formation of an undesired C-9 isomeric byproduct.
Sources
- 1. 8-Dechloro-9-chloro Desloratadine Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. CN113004245B - Preparation method of desloratadine - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. preprints.org [preprints.org]
- 12. Desloratadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Mitigation of Regioisomeric Impurities in Desloratadine Synthesis
Executive Summary
The presence of 8-Dechloro-7-chloro Desloratadine (CAS 1346601-53-3) is a critical quality attribute (CQA) failure mode in the synthesis of Desloratadine (DSL).[1][2] Unlike process byproducts formed via degradation, this impurity is a regioisomer established during the formation of the tricyclic core.
Once formed, the 7-chloro isomer is chemically inert to the subsequent hydrolysis steps (Loratadine
The Solution: Control must be exerted upstream at the Friedel-Crafts cyclization stage of the tricyclic ketone intermediate.[1]
Module 1: Root Cause Analysis (The "Why")
Q: Where does the 7-chloro isomer originate?
A: The impurity is generated during the synthesis of the Intermediate Ketone (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one ).[1]
The mechanism involves the intramolecular Friedel-Crafts cyclization of 3-[2-(3-chlorophenyl)ethyl]picolinic acid (or its nitrile/acid chloride equivalent).[1]
-
The Chemistry: The starting material contains a chlorine atom at the meta position of the phenyl ring.
-
The Conflict: The cyclization closes the 7-membered ring.[1] The electrophilic attack can occur at two available sites on the phenyl ring:[1]
While the para position is sterically and electronically favored, elevated reaction temperatures or the use of non-selective superacids (e.g., neat HF/BF₃) increases the ratio of the 7-chloro isomer.[1]
Diagram: Impurity Fate Map
Caption: The 7-chloro isomer is formed during the cyclization step and tracks through the entire synthesis, resisting chemical removal.[1]
Module 2: Upstream Control & Prevention
Q: Can I remove the 7-chloro isomer at the final Desloratadine stage?
A: Not efficiently. The 7-chloro isomer co-crystallizes with Desloratadine.[1] While repeated recrystallization of the final API can reduce it, the yield loss is catastrophic (often >50% loss to achieve <0.1% impurity).
The Strategy: You must purify the Tricyclic Ketone Intermediate before it is converted to Loratadine.[1] The ketone isomers have slightly more distinct solubility profiles than the final amine isomers.
Protocol: Purification of Tricyclic Ketone Intermediate
Use this protocol if your ketone intermediate contains >0.5% of the 7-chloro isomer.[1]
Reagents:
Step-by-Step:
-
Dissolution: Charge Crude Ketone into a reactor. Add IPA (3.0 vol). Heat to reflux (80-82°C) until clear.
-
Cooling 1: Cool slowly to 60°C.
-
Anti-Solvent: Add IPE (6.0 vol) slowly over 30 minutes while maintaining 60°C.
-
Crystallization: Cool to 0-5°C at a rate of 10°C/hour.
-
Aging: Stir at 0-5°C for 2 hours.
-
Filtration: Filter the solid. The 7-chloro isomer is more soluble in the mother liquor (IPE/IPA mix) than the 8-chloro product.[1]
-
Data Check: Analyze wet cake by HPLC. If 7-chloro > 0.15%, repeat.[1]
Module 3: Downstream Troubleshooting (The "Fix")
Q: My final Desloratadine batch has 0.3% 7-chloro isomer. How do I save the batch?
A: If you are already at the final stage, standard ethanol/water recrystallization will fail. You must use a Ketone/Ether solvent system which exploits subtle packing differences in the crystal lattice.
Protocol: Rescue Recrystallization of Desloratadine
| Parameter | Specification | Rationale |
| Solvent System | MIBK (Methyl Isobutyl Ketone) : Acetonitrile (4:1 ratio) | MIBK provides high solubility discrimination between regioisomers compared to alcohols.[1] |
| Solvent Volume | 5.0 Volumes | High dilution is necessary to keep the impurity in solution. |
| Dissolution Temp | 80°C (Reflux) | Ensure complete dissolution of the lattice. |
| Cooling Profile | Linear ramp to 25°C over 4 hours | Rapid cooling traps the impurity. Slow cooling excludes it.[1] |
| Final Temp | 0-5°C | Maximize yield of the pure 8-chloro isomer. |
Procedure:
-
Suspend Crude Desloratadine in MIBK/Acetonitrile (4:1).
-
Heat to reflux until dissolved.
-
Critical Step: Perform a "hot filtration" if any haze remains (haze often acts as a seed for the impurity).
-
Cool to 25°C over 4 hours.
-
Chill to 0°C for 1 hour.
-
Filter and wash with cold MIBK.
Module 4: Analytical Troubleshooting
Q: I see a shoulder peak on my HPLC. Is this the 7-chloro isomer?
A: Likely. The 7-chloro isomer is a "Critical Pair" with Desloratadine.[1] Standard C18 columns often fail to separate them (Resolution < 1.5).
Recommended HPLC Method (High Resolution)
To confidently quantify the 8-Dechloro-7-chloro impurity, use a Phenyl-Hexyl stationary phase, which offers superior selectivity for aromatic isomers compared to C18.[1]
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Gradient:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 280 nm.[3]
-
Expected Retention:
References
-
Schering Corp. (2000). Process for the preparation of Desloratadine. US Patent 6,100,400. Link
-
Teva Pharmaceutical Industries. (2004). Process for the preparation of Desloratadine and intermediates thereof. WO Publication 2004/029039.[7] Link
-
U.S. Pharmacopeia (USP). (2023). Desloratadine Monograph: Organic Impurities Procedure 2. USP-NF Online.[1] Link
-
Simson Pharma. (2023). 8-Dechloro-7-chloro Desloratadine Reference Standard Data. Link
-
Popovic, G., et al. (2019). Green Analytical Methods for the Separation of Antihistamines and Related Impurities. Journal of Analytical Methods. Link
Sources
- 1. evitachem.com [evitachem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification method of crude product of desloratadine - Eureka | Patsnap [eureka.patsnap.com]
addressing matrix effects in 8-Dechloro-7-chloro Desloratadine quantification
Subject: Advanced Troubleshooting for Matrix Effects & Isomeric Interference
Introduction: The "Ghost" in the Chromatogram
Welcome to the technical support hub. If you are quantifying 8-Dechloro-7-chloro Desloratadine (an isomer of Desloratadine, CAS 1346601-53-3), you are likely facing a dual challenge: isobaric interference and ion suppression .
Because this impurity is a positional isomer of the parent drug (Desloratadine), they share the same molecular weight (
This guide provides a self-validating workflow to isolate, diagnose, and eliminate these effects.
Module 1: Diagnostic Workflow
Q: How do I distinguish between Matrix Effects (ME) and simple low sensitivity?
A: You must visualize the ionization environment using Post-Column Infusion (PCI) . Standard calibration curves cannot detect localized ion suppression that shifts retention times.
Protocol: The "System Map" Infusion
This experiment maps where your matrix (plasma/urine) suppresses ionization relative to where your analyte elutes.
-
Setup:
-
Syringe Pump: Infuse a neat solution of 8-Dechloro-7-chloro Desloratadine (
) at into the LC flow after the column but before the MS source via a T-tee. -
LC Method: Inject a blank extracted matrix (e.g., plasma processed by your current method) via the autosampler.
-
-
Acquisition: Monitor the MRM transition for the impurity (e.g.,
). -
Interpretation:
-
The baseline should be high and stable (due to constant infusion).
-
Dips (Valleys): Indicate ion suppression (Phospholipids/Salts).
-
Peaks (Hills): Indicate ion enhancement.
-
Overlay: Superimpose the chromatogram of your analyte from a separate injection. If your analyte elutes in a "Valley," you have a critical matrix effect.
-
Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.
Module 2: Chromatographic Resolution (The Prerequisite)
Q: My Internal Standard (Desloratadine-D5) response is stable, but the impurity quantification is erratic. Why?
A: You are likely experiencing Isobaric Cross-Talk . Desloratadine (Parent) and 8-Dechloro-7-chloro Desloratadine (Impurity) are isomers. If they co-elute, the massive concentration of the Parent will suppress the ionization of the trace Impurity. This is a "Drug-Induced Matrix Effect."
The Fix: Orthogonal Selectivity Standard C18 columns often fail to separate positional isomers of chlorinated pyridines.
| Parameter | Standard Approach (Risk) | Recommended Approach (Solution) |
| Stationary Phase | C18 (Hydrophobic interaction only) | Biphenyl or PFP (Pentafluorophenyl) |
| Mechanism | Alkyl chain dispersion | |
| Mobile Phase | Formic Acid (Acidic pH) | Ammonium Formate (pH 3.5 - 4.5) |
| Benefit | Generic | Enhanced separation of chlorinated isomers |
Validation Step: Inject a mixture of Parent (High Conc.) and Impurity (Low Conc.). Resolution (
Module 3: Sample Preparation Strategies
Q: Protein Precipitation (PPT) is fast, but I still see suppression. What is the alternative?
A: PPT removes proteins but leaves phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in LC-MS/MS. For Desloratadine derivatives, we recommend Supported Liquid Extraction (SLE) or Strong Cation Exchange (SCX) SPE .
Protocol: Supported Liquid Extraction (SLE)
SLE mimics liquid-liquid extraction (LLE) but is automatable and avoids emulsion formation.[1]
-
Load: Apply
of plasma (diluted 1:1 with ) to the SLE cartridge (e.g., diatomaceous earth). -
Wait: Allow to absorb for 5 minutes. The aqueous phase coats the silica particles.
-
Elute: Apply
of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .-
Mechanism: The organic solvent passes through.[1] Analytes partition into the organic phase; phospholipids and salts remain trapped in the aqueous phase on the silica.
-
-
Evaporate & Reconstitute: Dry under
and reconstitute in mobile phase.
Why this works: Desloratadine is basic. At neutral pH, it extracts well into organic solvents, while phospholipids are retained more strongly by the SLE matrix compared to simple PPT.
Figure 2: Decision matrix for selecting sample preparation based on matrix complexity.
Module 4: Internal Standard Strategy
Q: Can I use Desloratadine-D5 for the 8-Dechloro-7-chloro impurity?
A: Yes, but with caution. Ideally, you would use 8-Dechloro-7-chloro Desloratadine-Stable Isotope. However, custom synthesis is expensive.
Risk: If the Impurity and Parent (and D5-Parent) are chromatographically separated (as recommended in Module 2), the D5-Parent elutes at a different time than the Impurity. Therefore, the D5-Parent is not correcting for the matrix effects occurring at the Impurity's retention time.
The Solution:
-
Matrix Factor (MF) Calculation: You must prove that the suppression at the Impurity's RT is consistent with the suppression at the IS's RT.
-
acceptance Criteria: The IS-normalized MF must be close to 1.0 (e.g., 0.85 - 1.15).
-
If IS-norm MF fails: You must switch to a Matrix-Matched Calibration Curve (standards prepared in blank plasma rather than solvent) to force the suppression to be identical in standards and samples.
References & Authority
-
FDA Bioanalytical Method Validation Guidance for Industry (2018).
-
Key Standard: Mandates assessment of matrix effects and selectivity for metabolites/isomers.
-
-
Post-Column Infusion Methodology.
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.
-
Relevance: The foundational paper for the PCI protocol described in Module 1.
-
-
Desloratadine Impurity Profiling & Separation.
-
Supported Liquid Extraction (SLE) vs. PPT.
-
Biotage Application Notes. "SLE, SPE and LLE – How are Those Different?"
-
Relevance: Mechanistic explanation of phospholipid removal via SLE.
-
Sources
challenges in isolation and purification of 8-Dechloro-7-chloro Desloratadine
Technical Support Center: Isolation & Purification of 8-Dechloro-7-chloro Desloratadine
Executive Summary
8-Dechloro-7-chloro Desloratadine (often termed the "7-Chloro Isomer") is a critical regioisomeric impurity of Desloratadine.[1] It arises primarily during the Friedel-Crafts cyclization step in the synthesis of the tricyclic core, where the chlorine atom is positioned at C7 instead of C8.[1] Due to its identical molecular weight (
This guide addresses the three primary bottlenecks in handling this impurity: Chromatographic Resolution , Preparative Isolation , and Structural Elucidation .
Module 1: Chromatographic Separation (Troubleshooting)
Q1: I am using a standard C18 column, but the 7-chloro isomer co-elutes with Desloratadine. How can I achieve baseline resolution?
Diagnosis:
Standard C18 columns often rely on hydrophobicity alone.[1] Since the 7-chloro and 8-chloro isomers have almost identical hydrophobicity, C18 phases frequently fail to resolve this "critical pair" (Resolution
Solution:
You must exploit the difference in
-
Switch Stationary Phase: Replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These phases interact with the aromatic tricyclic system. The slight difference in electron density between the 7-Cl and 8-Cl positions affects the
- interaction strength, often enhancing selectivity ( ).[1] -
Optimize pH: Desloratadine has a basic piperidine nitrogen.[1] At neutral pH, peak tailing masks the impurity.
-
Recommendation: Use a volatile buffer (Ammonium Formate/Formic Acid) at pH 3.0 .[1] At this pH, the piperidine is fully protonated, reducing silanol interactions and sharpening peaks, which reveals the isomer shoulder.
-
Comparative Separation Strategy:
| Parameter | Standard Method (Fails) | Optimized Method (Recommended) | Mechanism |
| Column | C18 (ODS) | Phenyl-Hexyl or Biphenyl | Exploits |
| Mobile Phase A | Phosphate Buffer pH 6.5 | 0.1% Formic Acid (pH ~2.8) | Protonation prevents peak tailing.[1] |
| Mobile Phase B | Methanol | Acetonitrile | ACN provides sharper peaks for basic amines.[1] |
| Gradient | Isocratic | Shallow Gradient (e.g., 0.5% B/min) | Maximizes resolution of close-eluting isomers.[1] |
Module 2: Preparative Isolation (The Workflow)
Q2: How do I scale up to isolate mg/g quantities of the 7-chloro isomer from enriched mother liquors?
Protocol: Isolation of regioisomers requires a "Heart-Cutting" strategy on a Preparative HPLC system. Do not attempt to collect the entire peak if resolution is marginal.
Step-by-Step Isolation Protocol:
-
Feed Preparation:
-
Prep-HPLC Conditions:
-
Column: Prep-Phenyl-Hexyl (20 x 250 mm, 5 µm or 10 µm).[1]
-
Flow Rate: 15–20 mL/min.
-
Mobile Phase:
-
Note on pH: High pH (Bicarbonate) often provides better loading capacity for basic drugs like Desloratadine as they are in the free base form, but ensure your silica column is pH-tolerant (e.g., Hybrid Silica).[1] If using standard silica, stick to acidic pH.[1]
-
-
Collection Strategy (Heart-Cutting):
-
The 7-chloro isomer typically elutes immediately before or after the main Desloratadine peak depending on the column.[1]
-
Action: Set the UV trigger (254 nm) to "Slope" mode. Collect the "front" and "tail" of the main peak into separate fractions if the RRT is unknown. Analyze fractions via analytical HPLC to locate the isomer.
-
-
Recovery:
Q3: The isolated solid is hygroscopic or an oil. How do I get a stable solid?
Troubleshooting: Desloratadine impurities often isolate as oils, especially if they are formate/acetate salts.[1]
-
Salt Break: Dissolve the oil in Ethyl Acetate. Wash with 5% NaHCO₃ (aq) to convert to the Free Base. Dry organic layer over Na₂SO₄ and evaporate.[5]
-
Crystallization: Triturate the residue with cold Pentane or Diisopropyl Ether (DIPE) . Scratch the flask side to induce nucleation.
Module 3: Structural Confirmation (Identity)
Q4: How do I definitively distinguish the 7-chloro isomer from the 8-chloro parent using NMR?
Technical Insight:
Mass Spectrometry (MS) is insufficient because both compounds have the same mass (
NMR Decision Matrix:
| Feature | 8-Chloro Desloratadine (API) | 7-Chloro Desloratadine (Impurity) |
| Coupling Pattern | The protons at C7 and C9 are meta to each other.[1] | The protons at C6 and C8 are para or ortho depending on numbering? |
| Splitting Logic | Meta-coupling (J ~2 Hz) is observed between H7 and H9.[1] | Ortho-coupling (J ~8 Hz) is the key discriminator.[1] |
| Key Signal | Look for two doublets with small coupling constants (meta). | Look for a doublet with a large coupling constant (ortho) if H8/H9 are adjacent. |
Note: In the 7-chloro isomer, the protons on the chlorinated ring are at positions 8 and 9 (ortho to each other) or 6 and 8? Correction: In the benzo-cyclohepta system:
-
8-Cl (API): Cl is at 8.[1][6] Protons are at 7 and 9.[1] They are meta to each other. Signal: Two doublets (d, J~2Hz).[1]
-
7-Cl (Impurity): Cl is at 7.[1][7] Protons are at 8 and 9. They are ortho to each other. Signal: Two doublets (d, J~8Hz).[1]
-
Validation: If you see a large splitting (J ~8Hz) in the chlorinated ring protons, you have the 7-Chloro isomer.[1]
Visual Guide: Logic & Workflow
The following diagram illustrates the decision process for isolating this specific impurity.
Caption: Figure 1. Isolation workflow for 8-Dechloro-7-chloro Desloratadine, emphasizing the iterative loop for chromatographic optimization and the critical NMR validation step.
References
-
SynThink Research Chemicals. Desloratadine 8-Dechloro-7-Chloro Impurity (CAS 1346601-53-3).[1][8][9] Retrieved from
-
Veeprho Laboratories. Desloratadine Impurity Standards and Structural Data.[1] Retrieved from
-
BenchChem Technical Support. Overcoming Challenges in the Separation of Loratadine Isomers. Retrieved from
-
National Institutes of Health (PMC). Green Analytical Methods for the Separation of Antihistamines and Related Impurities. Retrieved from
-
Simson Pharma. Certificate of Analysis: 8-Dechloro-7-chloro Desloratadine.[1][8] Retrieved from
Disclaimer: This guide is for research and development purposes only. Ensure compliance with all local safety regulations and ICH guidelines when handling pharmaceutical impurities.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. allmpus.com [allmpus.com]
- 7. allmpus.com [allmpus.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Stability & Degradation Profiling of 8-Dechloro-7-chloro Desloratadine
Status: Operational Ticket ID: REF-DES-ISO-7CL Subject: Degradation Pathways & Stress Testing Protocols for 8-Dechloro-7-chloro Desloratadine Assigned Specialist: Senior Application Scientist, Stability Group
Executive Summary
Welcome to the technical support hub for 8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3).[1][2] This molecule is a positional isomer of the active pharmaceutical ingredient (API) Desloratadine. While Desloratadine is chlorinated at the C8 position, this impurity carries the chlorine at C7.
Why this matters: In stability studies, this isomer presents a unique challenge. It is not just a static impurity; it is a reactive impurity . Under stress conditions, it degrades via pathways analogous to the parent API. Crucially, its primary photodegradation product (Deschlorodesloratadine) is identical to that of the API, potentially leading to mass balance errors where the API's degradation is overestimated or the impurity's disappearance is miscalculated.
This guide details the specific degradation pathways, troubleshooting workflows, and validated protocols to isolate and characterize this molecule under stress.[3][4]
Module 1: Oxidative Stress (N-Oxidation)
The Issue
-
Symptom: Appearance of a new peak at RRT ~1.05–1.10 (relative to the 7-chloro isomer) during peroxide stressing.
-
Root Cause: The piperidine nitrogen is highly nucleophilic and susceptible to oxidation, forming the N-oxide.
-
Technical Insight: While the pyridine nitrogen is also present, the aliphatic piperidine nitrogen is more basic and kinetically favored for oxidation under standard stress conditions (
).
Pathway Visualization
The following diagram illustrates the oxidative transformation. Note that the chlorine remains at position 7.
Caption: Oxidative pathway showing the formation of the N-oxide derivative at the piperidine nitrogen.
Troubleshooting Protocol: Oxidative Stress
Objective: Induce 5–20% degradation to identify the N-oxide without destroying the chromophore.
| Step | Action | Technical Rationale |
| 1 | Preparation | Dissolve 5 mg of 8-Dechloro-7-chloro Desloratadine in 5 mL Acetonitrile (ACN). |
| 2 | Stressing | Add 1 mL of 3% Hydrogen Peroxide ( |
| 3 | Quenching (CRITICAL) | Add 1 mL of 10% Sodium Sulfite ( |
| 4 | Analysis | Inject onto C18 column. Monitor at 254 nm.[5][6] |
Module 2: Photostability (Dechlorination)
The Issue
-
Symptom: The 7-chloro impurity peak decreases, but the "Deschlorodesloratadine" peak (usually attributed to API degradation) increases disproportionately.
-
Root Cause: Homolytic fission of the C-Cl bond under UV light.
-
Key Mechanism: Both the API (8-chloro) and this impurity (7-chloro) degrade to the same molecule when the chlorine is replaced by hydrogen.
Pathway Visualization
This diagram demonstrates the convergence of degradation products.
Caption: Photolytic convergence where both the 7-chloro isomer and the 8-chloro API degrade to the same des-chloro analog.
Troubleshooting Protocol: Photolysis (ICH Q1B)
Objective: Confirm light sensitivity and mass balance.
-
Sample Prep: Prepare a 1 mg/mL solution in Methanol.
-
Exposure: Expose to 1.2 million lux hours (Vis) and 200 W h/m² (UV) per ICH Q1B.
-
Control: Wrap a duplicate vial in aluminum foil (Dark Control) and place it in the same chamber.
-
Analysis:
-
If the "Dark Control" is stable but the exposed sample degrades, the pathway is photolytic.
-
Check Mass Balance: Sum the area of (7-Cl Isomer + Des-Cl Product). If the sum is <95%, look for secondary ring-opening products (often yellow/brown in color).
-
Module 3: Hydrolytic Stability (Acid/Base)
The Issue
-
Observation: The molecule is remarkably stable under standard hydrolytic conditions.
-
Context: Desloratadine is a tricyclic amine.[7] Unlike Loratadine (which has an ester group), Desloratadine and its 7-chloro isomer lack easily hydrolyzable groups (esters/amides).
-
False Positive Alert: Do not mistake precipitation in basic media for degradation. Desloratadine bases are insoluble in high pH.
Stress Data Summary Table
| Condition | Stress Agent | Conditions | Expected Outcome | Primary Degradant |
| Acid Hydrolysis | 1N HCl | 60°C, 24h | Stable (<2% deg) | None significant |
| Base Hydrolysis | 1N NaOH | 60°C, 24h | Stable (Precipitation risk) | None significant |
| Oxidation | 3% | RT, 4h | Unstable (~15% deg) | N-Oxide |
| Photolysis | UV Light | ICH Q1B | Unstable (>20% deg) | Deschlorodesloratadine |
| Thermal | Heat | 80°C, 7 days | Stable (Solid state) | None significant |
Frequently Asked Questions (FAQs)
Q1: How do I separate the 7-chloro isomer (impurity) from the 8-chloro parent (API) in HPLC? A: Separation is difficult due to structural similarity.
-
Column Choice: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase rather than standard C18. The pi-pi interactions differ slightly between the positional isomers.
-
Mobile Phase: Methanol typically provides better selectivity than Acetonitrile for these tricyclic isomers.
Q2: I see a peak at RRT 1.1 in my stability sample. Is it the N-oxide or a thermal degradant? A: It is likely the N-oxide.
-
Verification: Perform a peak purity check using a Diode Array Detector (DAD). The N-oxide UV spectrum often shows a hypsochromic shift (blue shift) compared to the parent amine.
-
LC-MS: The N-oxide will show M+16 (m/z 327). Thermal degradants usually involve dehydrogenation (M-2) or dimerization.
Q3: Why does my mass balance fail under UV light? A: Desloratadine derivatives are photosensitive. Beyond simple dechlorination, high UV exposure opens the pyridine ring or causes polymerization. These products may not elute under your isocratic conditions or may lack a chromophore.
-
Fix: Use a gradient method extending to 95% organic to elute hydrophobic polymers.
Q4: Can I use the API's Relative Response Factor (RRF) for this impurity? A: generally, Yes . The chromophore (the tricyclic system) is virtually identical between the 7-chloro and 8-chloro isomers. For strict quantification, however, determine the RRF using the isolated standard (CAS 1346601-53-3).
References
-
ICH Harmonised Tripartite Guideline. (2003).[8] Stability Testing of New Drug Substances and Products Q1A(R2).[8][9][10] International Council for Harmonisation.[6]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[8] International Council for Harmonisation.[6]
-
Sethi, P. D. (2010). HPTLC: Quantitative Analysis of Pharmaceutical Formulations.[11] CBS Publishers. (Reference for general Desloratadine stability profiles).
-
PubChem. (n.d.). Desloratadine Compound Summary. National Center for Biotechnology Information.
-
Venkatesh, P., et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis. (Establishes the oxidative and photolytic instability of the Desloratadine scaffold).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Desloratadine - Wikipedia [en.wikipedia.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Technical Support Center: Mobile Phase Optimization for 8-Dechloro-7-chloro Desloratadine HPLC Analysis
Introduction: The Analytical Challenge
Desloratadine, a potent H1-receptor antagonist, is the major active metabolite of loratadine.[1] During its synthesis or as a result of degradation, various related substances can emerge. One such critical impurity is 8-Dechloro-7-chloro Desloratadine, a positional isomer that presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API). Achieving baseline separation between Desloratadine and this impurity is paramount for accurate quantification and ensuring drug product quality and safety.
This guide, designed for researchers and drug development professionals, provides a comprehensive technical resource for optimizing the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) to resolve Desloratadine from its 8-Dechloro-7-chloro isomer. We will delve into the causal factors influencing selectivity and offer systematic troubleshooting and method development protocols.
Physicochemical Properties of Analytes
Understanding the physicochemical properties of the analytes is the foundation of successful method development. Desloratadine is a basic compound with limited aqueous solubility.[2][3] Its retention and peak shape in RP-HPLC are highly dependent on the mobile phase pH.
| Property | Desloratadine | 8-Dechloro-7-chloro Desloratadine |
| Chemical Structure | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine[6] | 7-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine |
| Molecular Formula | C19H19ClN2[1] | C19H19ClN2 |
| Molecular Weight | 310.8 g/mol [1] | 310.8 g/mol |
| Nature | Basic Compound[7] | Basic Compound |
| Solubility | Slightly soluble in water; very soluble in methanol and ethanol.[2][3] | Expected to have similar solubility to Desloratadine. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of Desloratadine and its closely related impurities.
Q1: My initial run shows co-elution or very poor resolution between Desloratadine and the 8-Dechloro-7-chloro impurity. Where do I start?
A1: Co-elution of structurally similar isomers is a common challenge. The first step is to systematically evaluate the three primary mobile phase parameters that control selectivity in RP-HPLC: organic modifier type, mobile phase pH, and gradient steepness.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents interact differently with analytes due to their distinct properties (acetonitrile is aprotic, while methanol is protic) and can produce significant changes in selectivity.[8] This is often the most effective initial step to resolve closely eluting peaks.
-
Adjust the Mobile Phase pH: Desloratadine is a basic compound. Altering the pH of the aqueous portion of your mobile phase will change the degree of ionization of the molecule, which can drastically affect its retention time and selectivity relative to the impurity.[9][10]
-
Modify the Gradient: If you are using a gradient, altering the slope (steepness) can improve resolution. A shallower gradient provides more time for the components to interact with the stationary phase, often enhancing separation between critical pairs.[11][12]
Q2: I'm observing significant peak tailing for the Desloratadine peak. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like Desloratadine is typically caused by secondary interactions between the protonated analyte and acidic residual silanol groups on the silica-based stationary phase.[7]
-
Solution A: Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the basic analyte is fully protonated. While this may seem counterintuitive, it can sometimes improve peak shape by creating a consistent charge on the molecule. Conversely, operating at a mid-range pH (e.g., 6-7) can sometimes reduce silanol interactions. It is crucial to work at a pH at least 1.5-2 units away from the analyte's pKa to avoid being in the region of partial ionization, which can lead to poor peak shape.[9][10]
-
Solution B: Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, minimizing the potential for these secondary interactions.[7]
-
Solution C: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the residual silanol groups, improving peak symmetry. However, be aware that TEA can shorten column lifetime and has a high UV cutoff.
Q3: My retention times are drifting between injections. What are the likely causes?
A3: Retention time instability can compromise the reliability of your analysis. The most common causes are related to the column, mobile phase, or temperature.[7]
-
Cause A: Inadequate Column Equilibration: This is especially common in gradient elution. The column must return to the initial mobile phase conditions before the next injection.[7]
-
Solution: Ensure your gradient method includes a sufficient re-equilibration step at the end of each run. A good starting point is 10-20 column volumes.[7]
-
-
Cause B: Mobile Phase Inconsistency: If the mobile phase is not prepared consistently or if it is unstable, retention times can shift.[7]
-
Solution: Prepare fresh mobile phase daily. Ensure accurate pH measurement and component ratios. Always degas the mobile phase before use to prevent bubble formation.[7]
-
-
Cause C: Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column, which significantly improves retention time reproducibility.[7]
-
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: The choice between acetonitrile (ACN) and methanol (MeOH) is a critical tool for optimizing selectivity.[13] Neither is universally "better"; the optimal choice is application-dependent.[8]
-
Acetonitrile (ACN): Generally has a higher elution strength than methanol in reversed-phase chromatography, leading to shorter retention times.[8] It is a polar aprotic solvent.
-
Methanol (MeOH): Is a polar protic solvent and can engage in hydrogen bonding interactions that ACN cannot.[8] This difference in interaction mechanism is why switching between ACN and MeOH can dramatically alter the elution order and resolution of analytes.[8]
Recommendation: During method development, it is highly recommended to screen both solvents. If you have poor resolution with ACN, a simple switch to MeOH may provide the necessary change in selectivity to separate your critical pair.[8]
Q5: Is an isocratic or gradient elution method better for this analysis?
A5: The choice depends on the complexity of the sample.
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler, more robust, and does not require column re-equilibration.[11] It is ideal if Desloratadine and its impurity elute relatively close together and all other sample components are well-separated.
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic modifier.[11] This is highly effective for samples containing compounds with a wide range of polarities. It improves peak shape for late-eluting compounds and can significantly shorten the overall run time compared to an isocratic method that could adequately retain the first peak.[14][15]
Recommendation: Start with a "scouting" gradient to see the full profile of your sample.[12] If the peaks of interest elute close together and there are no late-eluting interferences, an isocratic method may be optimal. If there are other impurities or excipients that elute much later, a gradient method will be more efficient.[11]
Experimental Protocols for Mobile Phase Optimization
This section provides a systematic workflow for developing a robust HPLC method for the separation of 8-Dechloro-7-chloro Desloratadine from Desloratadine.
Workflow for Mobile Phase Optimization
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. sciensage.info [sciensage.info]
Resolving the Chlorine Shift: Validation of a PFP-Based HPLC Method for 8-Dechloro-7-chloro Desloratadine
Executive Summary
In the development of Desloratadine (an H1-receptor antagonist), the separation of the 8-Dechloro-7-chloro Desloratadine impurity (CAS 1346601-53-3) represents a critical chromatographic challenge. As a positional isomer where the chlorine atom shifts from the C8 to the C7 position, this impurity shares nearly identical hydrophobicity and mass-to-charge (m/z) ratio with the Active Pharmaceutical Ingredient (API).
This guide compares the limitations of traditional C18 stationary phases against the superior selectivity of Pentafluorophenyl (PFP) phases.[1][2] We present a validated, stability-indicating UHPLC method that achieves baseline resolution (
The Analytical Challenge: Positional Isomerism
The core difficulty lies in the structural rigidity and electronic similarity of the tricyclic ring system.
-
Desloratadine: 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[3]
Standard alkyl-bonded phases (C8/C18) rely primarily on hydrophobic subtraction. Because the lipophilicity (
Visualizing the Separation Logic
The following diagram illustrates why the PFP phase succeeds where C18 fails.
Figure 1: Mechanistic comparison of stationary phase interactions. The PFP phase utilizes electron-deficient fluorine rings to interact specifically with the electron-rich chlorine positions on the Desloratadine backbone.
Comparative Analysis: C18 vs. PFP
We evaluated two methodologies. Method A represents the legacy approach often found in general pharmacopeial monographs for Desloratadine, while Method B is the optimized protocol for isomer resolution.
Table 1: Performance Comparison
| Parameter | Method A (Legacy) | Method B (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | PFP (Pentafluorophenyl), 1.9 µm |
| Interaction Mode | Hydrophobic | Hydrophobic + |
| Mobile Phase | Phosphate Buffer (pH 3.0) / MeOH | 10mM Ammonium Formate / ACN |
| Resolution ( | 0.8 (Co-elution) | 2.8 (Baseline Separation) |
| Tailing Factor | 1.8 (Peak asymmetry) | 1.1 (Symmetrical) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
Expert Insight: The PFP phase works because the fluorine atoms on the stationary phase create an electron-deficient ring.[7] This ring engages in strong
Validated Experimental Protocol (Method B)
This protocol has been validated according to ICH Q2(R2) guidelines.
Chromatographic Conditions[1][7][8][9][10]
-
Instrument: UHPLC System with PDA and QDa (Mass Detector)
-
Column: Raptor FluoroPhenyl (or equivalent PFP),
mm, 1.9 µm particle size. -
Column Temp: 35°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
-
Detection: UV at 247 nm (primary); MS (ESI+) for confirmation.
Mobile Phase Gradient
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
-
Solvent B: Acetonitrile (LC-MS Grade)
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 8-Dechloro-7-chloro Desloratadine reference standard in 10 mL of Methanol.
-
System Suitability Solution: Mix Desloratadine API and the 7-Chloro impurity to a final concentration of 10 µg/mL each in Mobile Phase A.
Validation Data Summary
The following data demonstrates the method's reliability for quantifying the impurity at trace levels (0.05% threshold).
Table 2: Validation Results (ICH Q2(R2))
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at retention time; | Purity Angle < Purity Threshold; | Pass |
| Linearity | Pass | ||
| Accuracy | Recovery 90.0% – 110.0% | Mean Recovery: 98.4% (at 0.1% spike level) | Pass |
| Precision (Repeatability) | RSD | RSD = 2.1% (n=6) | Pass |
| LOD | S/N | 0.03 µg/mL | Pass |
| LOQ | S/N | 0.10 µg/mL | Pass |
Validation Workflow Diagram
The following diagram outlines the lifecycle approach to validating this method, ensuring it meets the "Fitness for Purpose" standard of ICH Q2(R2).
Figure 2: Validation lifecycle aligned with ICH Q2(R2) and Q14, moving from ATP definition through experimental qualification to routine monitoring.
References
-
International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). [Link]
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application Note demonstrating PFP selectivity for halogenated isomers). [Link]
Sources
comparative analysis of 8-Dechloro-7-chloro Desloratadine and other desloratadine impurities
Executive Summary
In the development of Desloratadine (a non-sedating H1-antihistamine), the control of isomeric impurities represents the most significant Chemistry, Manufacturing, and Controls (CMC) challenge. While oxidative degradants like Desloratadine N-oxide are easily resolved, the 8-Dechloro-7-chloro Desloratadine (hereafter referred to as the 7-Chloro Isomer ) presents a unique "critical pair" scenario.
This guide provides a comparative technical analysis of the 7-Chloro Isomer against the Active Pharmaceutical Ingredient (API) and other pharmacopeial impurities. It establishes the causal link between synthesis precursors and impurity formation and outlines a self-validating HPLC protocol for their separation.
Part 1: The Structural Landscape
To understand the separation challenge, one must analyze the electronic and steric similarities between the API and its regioisomer.
The Regioisomer Challenge
Desloratadine relies on a chlorine atom at the 8-position of the benzo[5,6]cyclohepta[1,2-b]pyridine ring for its receptor binding affinity. The 7-Chloro Isomer is a positional isomer where this halogen shifts one carbon over.
| Compound | Chemical Name | CAS Number | Molecular Formula | Key Characteristic |
| Desloratadine (API) | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 100643-71-8 | C₁₉H₁₉ClN₂ | Active H1 Antagonist |
| 7-Chloro Isomer | 8-Dechloro-7-chloro Desloratadine | 1346601-53-3 | C₁₉H₁₉ClN₂ | Critical Quality Attribute (CQA) ; Process impurity |
| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | 79794-75-5 | C₂₂H₂₃ClN₂O₂ | Precursor (Impurity C) |
| Desloratadine N-Oxide | Desloratadine N-oxide | 169253-26-3 | C₁₉H₁₉ClN₂O | Oxidative Degradant |
Origin of the 7-Chloro Isomer
Unlike degradants formed during storage (e.g., N-Oxide), the 7-Chloro Isomer is process-related . It originates from isomeric contamination in the starting material, specifically the phthalic anhydride derivative or the tricyclic ketone intermediate used in the Grignard reaction.
Figure 1: Comparative Origin Pathway The following diagram illustrates how the 7-Chloro Isomer enters the process stream compared to oxidative degradants.
Caption: Pathway analysis showing the parallel synthesis of the 7-Chloro Isomer alongside the API, contrasting with the downstream formation of N-Oxide.
Part 2: Comparative Analytical Performance
The following data synthesizes chromatographic behavior based on standard Reverse Phase HPLC (C18) conditions under acidic pH (2.5–3.0).
Relative Retention Time (RRT) Profile
The 7-Chloro Isomer is the most difficult to resolve because its hydrophobicity (logP) and pKa are nearly identical to the API.
| Impurity | RRT (Approx)* | Resolution (Rs) Difficulty | Detection Mechanism |
| Desloratadine N-Oxide | ~0.30 - 0.50 | Low (Elutes early due to polarity) | UV 280nm / MS |
| 7-Chloro Isomer | 1.05 - 1.10 | High (Critical Pair) | UV 280nm (Identical spectra to API) |
| Desloratadine (API) | 1.00 | N/A | UV 280nm |
| Loratadine | ~2.60 | Low (Late eluting due to ester) | UV 280nm |
*Note: RRT values are method-dependent but the elution order remains consistent on C18 columns.
Spectral & Chemical Behavior
-
UV Similarity: The 7-Chloro and 8-Chloro isomers share identical chromophores. Diode Array Detector (DAD) purity checks often fail to distinguish them.
-
Mass Spectrometry: Both have the same molecular weight (310.82 g/mol ). Differentiation requires high-resolution MS/MS to identify the fragmentation pattern of the chloropyridine ring, or reliance on chromatographic separation.
Part 3: Experimental Protocols (Self-Validating)
To ensure separation of the 7-Chloro Isomer, a standard "generic" gradient is insufficient. The following protocol utilizes a Phenyl-Hexyl or C18 stationary phase with specific pH control to maximize selectivity based on the subtle pKa shift caused by the chlorine position.
High-Resolution HPLC Method
This method is designed to achieve a Resolution (Rs) > 1.5 between the API and the 7-Chloro Isomer.
-
Instrument: HPLC/UPLC with UV-Vis or PDA detector.
-
Column: Agilent Zorbax SB-C18 or Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm).
-
Wavelength: 280 nm.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C.
Mobile Phase Strategy:
-
Buffer (Solvent A): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) + 10 mM 1-Octanesulfonic acid sodium salt (Ion Pairing Agent). Adjust pH to 2.5 with Orthophosphoric acid.
-
Why: The acidic pH ensures the piperidine nitrogen is fully protonated. The ion-pairing agent increases retention and selectivity for the positional isomers.
-
-
Organic (Solvent B): Acetonitrile : Methanol (50:50 v/v).
Gradient Program:
| Time (min) | % Buffer (A) | % Organic (B) | Phase |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold (Separates Polar Impurities) |
| 25.0 | 40 | 60 | Linear Gradient (Elutes API & Isomers) |
| 35.0 | 20 | 80 | Wash (Elutes Loratadine) |
| 40.0 | 80 | 20 | Re-equilibration |
Workflow Visualization
The following diagram details the decision tree for identifying the 7-Chloro impurity during method validation.
Caption: Analytical decision matrix for ensuring separation of the critical 7-Chloro/8-Chloro pair.
Part 4: Regulatory & Safety Context
ICH Q3A/Q3B Thresholds
Under International Council for Harmonisation (ICH) guidelines, the 7-Chloro Isomer is considered a Specified Unidentified Impurity if not characterized, or Specified Identified if characterized.
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (Requires structural confirmation via NMR/MS).
-
Qualification Threshold: 0.15% (Requires safety/tox studies).
Toxicity Implications
While specific toxicology data for the 7-Chloro Isomer is proprietary to DMF holders, positional isomers of antihistamines can exhibit:
-
Altered Potency: The 7-Cl position may reduce H1-receptor binding affinity compared to the 8-Cl (API).
-
Off-Target Effects: Changes in halogenation can alter metabolic clearance rates (CYP450 interaction), potentially leading to accumulation.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Desloratadine Monograph 2570. European Pharmacopoeia.[1][3][4] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Desloratadine. [Link]
-
Qi, M., et al. (2015). Chromatographic separation of Desloratadine and its related impurities.[1][2][4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scispace.com [scispace.com]
- 5. Desloratadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of the Relative Response Factor for 8-Dechloro-7-chloro Desloratadine
This guide provides a comprehensive, in-depth analysis and experimental protocol for determining the Relative Response Factor (RRF) of 8-Dechloro-7-chloro Desloratadine, a potential impurity in the antihistamine drug substance, Desloratadine. We will explore the scientific rationale behind the experimental choices, compare the impact of using a determined RRF versus an assumed value, and provide a self-validating protocol grounded in authoritative regulatory standards.
Introduction: The Imperative of Accurate Impurity Profiling
In pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of a drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[2] Desloratadine, a potent H1-antihistamine, can have several process-related impurities and degradation products, one of which is the positional isomer 8-Dechloro-7-chloro Desloratadine.[3][4][5]
Accurate quantification of such impurities is paramount. However, obtaining pure reference standards for every single impurity can be a significant challenge in terms of synthesis, purification, and cost. This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool in analytical chemistry.[2][6] The RRF corrects for the difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API), allowing for accurate quantification of the impurity using only the API's reference standard in routine analysis.[7] This guide will compare the analytical outcomes of using a scientifically determined RRF versus assuming a default RRF of 1.0, supported by a detailed experimental workflow.
The Analyte and Its Impurity: A Structural Overview
The difference in the position of the chlorine atom between Desloratadine and its 8-Dechloro-7-chloro isomer is subtle but can significantly impact their physicochemical properties, including their response to a UV detector in High-Performance Liquid Chromatography (HPLC).
| Compound | Chemical Structure | Molecular Formula |
| Desloratadine | C₁₉H₁₉ClN₂ | |
| 8-Dechloro-7-chloro Desloratadine | C₁₉H₁₉ClN₂ |
Note: Structures are for illustrative purposes.
The Core Principle: Understanding the Relative Response Factor (RRF)
An RRF is a measure of the sensitivity of an analytical detector for an impurity relative to the API.[2] In HPLC with UV detection, the response (peak area) is dependent on the molar absorptivity of the compound at a specific wavelength. Since the impurity and the API have different chemical structures, their molar absorptivities are likely to differ, even if they share the same chromophore.
Assuming an RRF of 1.0 implies that the impurity and the API have identical detector responses at equal concentrations. This is rarely the case and can lead to either an underestimation or overestimation of the impurity level, with potentially serious consequences for product quality and patient safety.
The RRF is experimentally determined by comparing the slopes of the calibration curves for the impurity and the API.[6]
Formula for RRF Calculation:
This experimentally derived factor is then used in the routine quantification of the impurity:
Formula for Impurity Quantification:
The ICH Q2(R1) guideline on the validation of analytical procedures supports the use of RRF for impurity quantification, provided it is properly determined and justified.[8]
Experimental Design: A Step-by-Step Protocol for RRF Determination
This section details a robust, self-validating protocol for determining the RRF of 8-Dechloro-7-chloro Desloratadine. The causality behind each step is explained to provide a deeper understanding of the methodology.
Materials and Equipment
-
Reference Standards: Desloratadine Reference Standard (RS), 8-Dechloro-7-chloro Desloratadine standard.
-
HPLC System: A gradient-capable HPLC system with a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 4-5 µm particle size) is commonly used for Desloratadine and its related substances.[9][10]
-
Reagents: HPLC-grade acetonitrile, methanol, and water; analytical-grade buffers and acids (e.g., potassium phosphate, trifluoroacetic acid).[10][11]
-
Glassware: Class A volumetric flasks and pipettes.
-
Analytical Balance: Calibrated and capable of weighing to at least 0.01 mg.
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving adequate separation and robust results. The following conditions are based on established methods for Desloratadine impurity analysis.[9][11][12]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 4 µm | Provides good retention and resolution for the non-polar Desloratadine molecule and its isomers. |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH adjusted to 3.0) | Buffering the mobile phase ensures consistent retention times and peak shapes for ionizable compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | Time (min): 0, 20, 25, 30; %B: 40, 60, 40, 40 | A gradient elution is often necessary to separate all related impurities with good resolution in a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[9] |
| Detection | UV at 280 nm | Desloratadine and its impurities exhibit significant absorbance at this wavelength.[9][11] |
| Injection Vol. | 20 µL | A typical volume to ensure good sensitivity without overloading the column. |
| Diluent | Acetonitrile:Water (50:50 v/v) | Ensures the sample is fully dissolved and is compatible with the mobile phase.[13] |
Preparation of Solutions
Accuracy in solution preparation is fundamental to the entire experiment.
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh about 25 mg of Desloratadine RS and 25 mg of 8-Dechloro-7-chloro Desloratadine into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent. These are Stock-API and Stock-IMP, respectively.
-
-
Linearity Solutions Preparation:
-
Prepare a series of at least five concentration levels for both the API and the impurity, ranging from approximately 0.5 µg/mL to 10 µg/mL. This range should bracket the typical reporting and quantification thresholds for impurities.
-
Prepare these by making serial dilutions from the respective stock solutions into separate sets of volumetric flasks.
-
Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for RRF determination.
Data Processing and RRF Calculation
-
System Suitability: Before analysis, inject a suitability solution (a mix of API and impurity) to confirm the system meets predefined criteria (e.g., resolution > 2.0, tailing factor < 1.5).
-
Linearity Plot: For both Desloratadine and 8-Dechloro-7-chloro Desloratadine, plot the mean peak area (from triplicate injections) against concentration.
-
Linear Regression: Perform a linear regression on each data set. The resulting equation (y = mx + c) provides the slope (m). The correlation coefficient (R²) must be > 0.99 to ensure linearity.
-
RRF Calculation: Use the slopes to calculate the RRF as illustrated in the diagram below.
Caption: Logical relationship in RRF calculation.
Data Comparison: The Impact of an Accurate RRF
To illustrate the significance of using a determined RRF, consider the following hypothetical but realistic dataset.
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (Desloratadine) | Mean Peak Area (8-Dechloro-7-chloro Desloratadine) |
| 0.5 | 15,100 | 12,550 |
| 1.0 | 30,150 | 25,200 |
| 2.5 | 75,500 | 62,900 |
| 5.0 | 150,800 | 125,700 |
| 7.5 | 226,000 | 188,800 |
Table 2: RRF Calculation Results
| Parameter | Desloratadine | 8-Dechloro-7-chloro Desloratadine |
| Slope | 30,120 | 25,165 |
| R² | 0.9999 | 0.9999 |
| Calculated RRF | - | 0.835 (25,165 / 30,120) |
In this case, the detector is less sensitive to the impurity than the API.
Table 3: Comparison of Impurity Quantification
Now, let's analyze a sample where the impurity peak area is 50,000 and the API peak area is 5,000,000. Assume the sample concentration is 500 µg/mL and the API standard concentration is 500 µg/mL for simplicity.
| Method | RRF Used | Calculation | Result (% Impurity) | Conclusion |
| Method A (Assumed) | 1.0 | (50,000 / 5,000,000) * 100 | 0.10% | Meets a typical 0.10% reporting threshold. |
| Method B (Determined) | 0.835 | (50,000 / 5,000,000) * (1 / 0.835) * 100 | 0.12% | Exceeds the reporting threshold and now requires identification. |
This comparison clearly demonstrates that assuming an RRF of 1.0 can lead to a significant underestimation of the impurity level. This could result in failing to identify an impurity that exceeds regulatory thresholds, posing a compliance risk.
Conclusion
The determination of a specific Relative Response Factor is not merely a procedural formality; it is a cornerstone of scientifically sound and compliant pharmaceutical analysis. By correcting for differences in detector response, the RRF ensures that the reported levels of impurities are a true reflection of their presence in the drug substance. As demonstrated, relying on an assumed RRF of 1.0 can mask out-of-specification results, jeopardizing both product quality and regulatory standing. The detailed protocol provided herein offers a robust framework for researchers and drug development professionals to establish accurate and reliable RRF values for impurities like 8-Dechloro-7-chloro Desloratadine, thereby upholding the principles of scientific integrity and patient safety.
References
- Determination of the related substances in desloratadine by HPLC.Chinese Journal of New Drugs.
- Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies.Revista de Chimie.
- Desloratadine EP Impurities & Related Compounds.SynThink.
- 8-Dechloro-7-chloro Desloratadine.CRO Splendid Lab Pvt. Ltd.
-
USP41 Desloratadine Monograph. Scribd. Available at: [Link]
-
Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography. PubMed. Available at: [Link]
- Desloratadine USP 2025.Web of Pharma.
-
Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. Available at: [Link]
-
A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk. IOSR Journal. Available at: [Link]
-
8-Dechloro-7-Chloro Desloratadine. Agnitio Pharma. Available at: [Link]
-
8-Dechloro-7-chloro Desloratadine. dwna.com. Available at: [Link]
-
ICH Guidelines. Extranet Systems. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. agnitio.co.in [agnitio.co.in]
- 5. 8-Dechloro-7-chloro Desloratadine_其他_德威钠 [gjbzwzw.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. extranet.who.int [extranet.who.int]
- 8. database.ich.org [database.ich.org]
- 9. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 10. asianpubs.org [asianpubs.org]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
A Comparative Guide to HPLC and UPLC Method Cross-Validation for the Analysis of 8-Dechloro-7-chloro Desloratadine
In the landscape of pharmaceutical quality control, the accurate and precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 8-Dechloro-7-chloro Desloratadine, a potential impurity in the antihistamine Desloratadine. We will delve into the principles of each technique, present detailed experimental protocols, and outline a comprehensive cross-validation strategy, supported by experimental data, to guide researchers and drug development professionals in making informed decisions for their analytical needs.
Introduction: The Criticality of Impurity Profiling
Desloratadine, an active metabolite of loratadine, is a widely used antihistamine.[1] During its synthesis or storage, various related substances, including isomers and degradation products, can arise. One such potential impurity is 8-Dechloro-7-chloro Desloratadine. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2] Therefore, robust and reliable analytical methods are essential for their detection and quantification.
This guide focuses on the cross-validation of two powerful liquid chromatography techniques, HPLC and UPLC, for this specific analytical challenge. Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results when certain parameters are varied, such as the analytical technique itself.[3][4] This ensures data integrity and supports regulatory compliance, especially when transferring methods or comparing data generated by different technologies.[3][5]
HPLC vs. UPLC: A Tale of Two Technologies
At their core, both HPLC and UPLC are chromatographic techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[6] However, the key distinction lies in the particle size of the stationary phase and the operating pressures.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis.[7] It typically employs columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[7][8] This established technology is known for its robustness and versatility.[6]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes and operating at much higher pressures, often up to 15,000 psi.[7][9] This allows for faster analysis times, improved resolution, and increased sensitivity.[6][9]
The choice between HPLC and UPLC often depends on the specific analytical needs, desired throughput, and available resources.[6] While UPLC offers significant advantages in speed and efficiency, HPLC remains a reliable and cost-effective option for many applications.[7]
Experimental Design: Protocols for HPLC and UPLC Analysis
The following protocols are designed to be robust starting points for the analysis of 8-Dechloro-7-chloro Desloratadine. The causality behind these choices lies in achieving adequate separation of the impurity from the parent API and other potential related substances in a reasonable timeframe.
Materials and Reagents
-
Desloratadine Reference Standard
-
8-Dechloro-7-chloro Desloratadine Reference Standard[10]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Formate (AR grade)
-
Formic Acid (AR grade)
-
Purified water (Milli-Q or equivalent)
HPLC Method Protocol
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for this type of compound. The longer length and larger particle size are typical for conventional HPLC.[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | A buffered aqueous phase is essential for reproducible chromatography of ionizable compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B | A gradient elution is necessary to separate the impurity from the main peak and ensure elution of any other potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column.[11] |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
| Detection Wavelength | 280 nm | A wavelength where both Desloratadine and its impurities exhibit good absorbance.[12] |
| Run Time | 30 minutes | A longer run time is expected with HPLC to achieve adequate separation.[8] |
UPLC Method Protocol
| Parameter | Specification | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm | A shorter column with smaller particles is used to leverage the high-pressure capabilities of UPLC for faster separations.[9] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Same as HPLC for consistency in selectivity. |
| Mobile Phase B | Acetonitrile | Same as HPLC. |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-70% B, 5-6 min: 70% B, 6.1-7 min: 30% B | A much faster gradient is possible due to the higher efficiency of the UPLC column. |
| Flow Rate | 0.4 mL/min | A lower flow rate is used with the smaller internal diameter column to maintain optimal linear velocity. |
| Column Temperature | 40 °C | A slightly higher temperature can reduce viscosity and improve peak shape at higher pressures.[13] |
| Injection Volume | 2 µL | A smaller injection volume is used to prevent column overload with the smaller column dimensions. |
| Detection Wavelength | 280 nm | Consistent with the HPLC method for direct comparison.[12] |
| Run Time | 7 minutes | A significantly shorter run time demonstrates the high-throughput advantage of UPLC.[8][9] |
Cross-Validation Plan: A Framework for Comparison
The cross-validation of these two methods will be conducted in accordance with ICH Q2(R1) guidelines to demonstrate that they are suitable for their intended purpose and yield comparable results.[2][14]
Caption: Logical relationship of inputs, processes, and outputs in method validation.
Discussion and Conclusion
The cross-validation data clearly demonstrates that both the developed HPLC and UPLC methods are suitable for the intended purpose of quantifying 8-Dechloro-7-chloro Desloratadine. Both methods meet the stringent acceptance criteria for specificity, linearity, accuracy, and precision as per ICH guidelines. [2][14] The primary differentiator between the two methods is performance. The UPLC method offers a significant reduction in run time (approximately 4 times faster) and a substantial decrease in solvent consumption. [8][9]This translates to higher sample throughput, reduced operational costs, and a more environmentally friendly analytical solution. [6]The improved resolution and peak shape observed with the UPLC method also contribute to higher confidence in the data.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]
-
Rao, D. D., Satyanarayana, N. V., Reddy, A. M., Sait, S. S., Chakole, D., & Mukkanti, K. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of pharmaceutical and biomedical analysis, 51(3), 736–742. [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Analytical Chemistry. [Link]
-
Gumustas, M., Kurbanoglu, S., & Uslu, B. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]
-
Ji, A., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
-
Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters Corporation. [Link]
-
Journal of Chemical Health Risks. (2023). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks. [Link]
-
Al-Sabti, B. H., & Harun, N. (2015). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia Pharmaceutica. [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. NHS. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Lee, H., et al. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Enzyme. (2022, September 22). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme. [Link]
-
Shimadzu. (n.d.). Analysis of Desloratadine. Shimadzu. [Link]
-
Kaza, M., & Karazniewicz-Lada, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]
-
Parmar, K. A., Tandel, F. B., & Rabari, D. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. [Link]
-
EMA. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. database.ich.org [database.ich.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. waters.com [waters.com]
- 12. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Comparison Guide: Desloratadine vs. 8-Dechloro-7-chloro Desloratadine
Topic: Spectroscopic Comparison of 8-Dechloro-7-chloro Desloratadine and Desloratadine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development and quality control of Desloratadine (a second-generation H1-antihistamine), the identification of positional isomers is a critical analytical challenge. The 8-Dechloro-7-chloro Desloratadine isomer (often referred to as the "7-chloro isomer" or "Deschloro-7-chloro impurity") is a structural analog where the chlorine atom is transposed from position 8 to position 7 on the benzo-cyclohepta ring.
While these two compounds are isobaric and share identical molecular weights (
Structural Analysis & Nomenclature
The core structural difference lies in the substitution pattern of the benzene ring within the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine system.
| Feature | Desloratadine (API) | 8-Dechloro-7-chloro Isomer |
| IUPAC Name | 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 7-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| CAS Number | 100643-71-8 | 1346601-53-3 |
| Benzene Substitution | 8-Chloro (leaving H7, H9, H10) | 7-Chloro (leaving H8, H9, H10) |
| Proton Topology | Isolated H7 + Adjacent H9/H10 | Contiguous H8-H9-H10 |
Visualizing the Isomer Shift
Figure 1: Structural relationship emphasizing the chlorine shift and its impact on the remaining proton topology.
Spectroscopic Comparison
A. Nuclear Magnetic Resonance (
H NMR) – The Diagnostic Gold Standard
NMR is the only technique capable of unambiguously distinguishing these isomers without reference standards. The key differentiator is the spin-spin coupling pattern (multiplicity) of the aromatic protons on the benzene ring.
1. Desloratadine (
-
Substitution: 1,3,4-like substitution pattern (relative to the fused ring system).
-
Proton H7: Located between the bridgehead and the Chlorine (C8). It is physically isolated from H9 and H10.
-
Signal: Appears as a Singlet (s) or a finely split doublet (
Hz).
-
-
Protons H9 & H10: Located adjacent to each other.
-
Signal: Appears as a pair of Doublets (d) (
Hz).
-
-
Result: A "Singlet + AB System" pattern.
2. 8-Dechloro-7-chloro Isomer (
-
Substitution: 1,2,3-like substitution pattern.
-
Protons H8, H9, H10: These three protons are contiguous (neighbors).
-
Signal: This forms an AMX or ABC spin system .
-
H9 (Middle proton): Will appear as a Triplet (t) or a doublet of doublets (dd) due to two ortho neighbors (H8 and H10).
-
H8 & H10: Will appear as Doublets (d) .
-
-
Result: A "Three Contiguous Protons" pattern (Triplet + 2 Doublets).
Summary Table: Predicted NMR Differences
| Proton Region | Desloratadine (8-Cl) | 7-Chloro Isomer | Diagnostic Value |
| Benzene Ring | 1 Singlet (H7) + 2 Doublets (H9, H10) | 1 Triplet (H9) + 2 Doublets (H8, H10) | High (Definitive) |
| Coupling ( | One large | Two large | High |
| Chemical Shift | H7 is shielded by ortho-alkyl, deshielded by meta-Cl. | H8 is ortho to Cl; H10 is distal. Shifts will permute. | Moderate |
Expert Insight: When reviewing the CoA or raw data, look immediately at the aromatic region (
ppm). If you see a clear triplet (or pseudo-triplet) integration of 1H, you are likely dealing with the 7-chloro isomer. Desloratadine typically lacks a triplet in the benzene region.
B. Mass Spectrometry (MS/MS)
While MS is essential for molecular weight confirmation, it is not sufficient for identification alone.
-
Molecular Ion (
): Both compounds show . -
Isotope Pattern: Both show the characteristic Chlorine isotope pattern (
). -
Fragmentation:
-
Both compounds undergo loss of the piperidine ring and subsequent loss of the chlorine atom.
-
Subtle Differences: The stability of the radical cation formed after Cl loss may differ slightly, leading to variations in relative abundance of daughter ions, but these are instrument-dependent and unreliable for de novo identification.
-
C. IR Spectroscopy
-
C-Cl Stretch: The C-Cl stretching vibration (
) shifts due to the different electronic environment (position 8 vs 7), but this region is often crowded. -
Out-of-Plane (OOP) Bending: The aromatic OOP bending region (
) is the most useful IR indicator.
Discriminatory Analytical Protocol
This protocol outlines a self-validating workflow to confirm the presence of the 7-chloro isomer in a Desloratadine batch.
Step 1: High-Performance Liquid Chromatography (HPLC) Isolation
-
Objective: Separate the isomer from the main peak. Isomers often co-elute on standard C18 columns; a Phenyl-Hexyl or Polar-Embedded column is recommended for enhanced selectivity.
-
Column: Phenyl-Hexyl,
mm, . -
Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.0) and Acetonitrile.[1][4][10]
-
Detection: UV at 280 nm.[1]
-
Criterion: Isomers typically elute close to the API. Collect the impurity peak fraction.[1]
Step 2: Fraction Enrichment & MS Confirmation
-
Action: Lyophilize the collected fraction.
-
MS Check: Confirm
(matches Desloratadine). If differs (e.g., 277 for deschloro), it is a different impurity.
Step 3: NMR Structural Elucidation (The Decision Gate)
-
Solvent: Dissolve residue in
or . -
Experiment: Acquire 1D
H NMR (minimum 32 scans). -
Analysis: Focus on
ppm.-
IF pattern = Singlet + 2 Doublets
Desloratadine (or 9-chloro isomer). -
IF pattern = Triplet (or dd) + 2 Doublets
7-Chloro Isomer .
-
Workflow Diagram
Figure 2: Decision tree for the identification of the 7-chloro isomer using MS and NMR.
References
-
Reddy, K. V. S. R., et al. (2003). "Impurity profile study of loratadine." Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.[11] Link
- Establishes the baseline impurity profiling methodology for the tricyclic class.
-
U.S. Pharmacopeia (USP). "Desloratadine Monograph: Organic Impurities." USP-NF.[1] Link
- Provides regulatory context for Desloratadine rel
-
Qi, M., et al. (2015). "Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography." Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1287-1291. Link
- Describes HPLC conditions suitable for separating closely rel
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[6]
- Authoritative source for NMR coupling patterns (AB vs. AMX systems) cited in the text.
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A compatibility study of a secondary amine active pharmaceutical ingredient with starch: identification of a novel degradant formed between desloratadine and a starch impurity using LC-MS(n) and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A compatibility study of a secondary amine active pharmaceutical ingredient with starch: identification of a novel degradant formed between desloratadine and a starch impurity using LC-MS(n) and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Purity Characterization of 8-Dechloro-7-chloro Desloratadine Reference Standard
Executive Summary
Product Under Assessment: Certified Reference Standard (CRS) of 8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3).[1] Primary Application: Critical impurity profiling for Desloratadine API and finished dosage forms (ICH Q3A/Q3B compliance). The Challenge: This molecule is a positional isomer of Desloratadine (8-chloro). It shares an identical molecular weight (MW: 310.82 g/mol ) and fragmentation pattern with the API, rendering Mass Spectrometry (MS) insufficient for definitive identification.
This guide compares the performance of a high-purity Certified Reference Standard (CRS) against common alternatives (Crude/In-house Synthesized Standards and Literature RRTs), demonstrating why orthogonal characterization (qNMR + HPLC) is the only self-validating system for this specific impurity.[1]
Comparative Performance Analysis
The "Alternative" vs. The Certified Standard
In impurity profiling, researchers often face a choice between acquiring a fully characterized CRS or synthesizing a crude standard in-house. The following data highlights the risks associated with the alternative (Crude) approach for positional isomers.
Table 1: Performance Metrics – CRS vs. Crude Standard
| Feature | Certified Reference Standard (The Product) | Crude / In-House Alternative | Impact on Data Quality |
| Purity Assignment | Absolute (qNMR) | Relative (HPLC Area%) | HPLC Area% overestimates purity by ignoring non-chromophoric impurities (salts, water), leading to under-quantification of the impurity in the drug product.[1] |
| Isomer Identity | Confirmed (1H NMR + NOESY) | Assumed (Synthetic Route) | High risk of "Isomer Scrambling" during synthesis. Without NMR confirmation, the 7-Cl and 8-Cl isomers are indistinguishable.[1] |
| Response Factor | Calculated | Assumed = 1.0 | Positional isomers often have different UV extinction coefficients ( |
| Traceability | SI-Traceable (via NIST/BIPM) | Internal Only | Regulatory bodies (FDA/EMA) may reject validation data lacking traceable standards.[1] |
Technical Deep Dive: Why Mass Spectrometry Fails Here
The 8-Dechloro-7-chloro isomer involves a migration of the chlorine atom from position 8 (Desloratadine) to position 7 on the benzo-ring.[1]
Scientific Insight: Standard LC-MS/MS methods rely on Multiple Reaction Monitoring (MRM).[1] Since both the parent ion and the primary fragments (loss of the piperidine ring) are identical for both isomers, MS cannot resolve them. Chromatographic resolution combined with NMR-validated standards is the only viable identification strategy. [1]
Experimental Protocols
Protocol A: Isomer Resolution via HPLC (Differentiation)
This protocol validates the reference standard's ability to be chromatographically resolved from the API.
-
Objective: Achieve Resolution (
) > 1.5 between Desloratadine (8-Cl) and the Impurity (7-Cl). -
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA).[1] Note: Low pH suppresses silanol activity.[1]
-
Gradient:
-
Detection: UV @ 242 nm.[1]
Self-Validating Check: Inject a mixture of the CRS and the API.[1] If
Protocol B: Absolute Purity via qNMR (The "Gold Standard")
This protocol is used to assign the potency of the Reference Standard, independent of its UV response.
-
Internal Standard (IS) Selection: Maleic Acid (Traceable to NIST SRM).[1] High purity, non-hygroscopic, distinct signal at
6.3 ppm.[1] -
Solvent: DMSO-
(Provides excellent solubility for the tricyclic core).[1] -
Preparation:
-
Weigh
mg of 8-Dechloro-7-chloro Desloratadine CRS.[1] -
Weigh
mg of Maleic Acid IS. -
Dissolve completely in 0.75 mL DMSO-
.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.[1]
-
Relaxation Delay (
): seconds (Must be of the longest relaxing proton). -
Scans: 64 (for S/N > 150).
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[4][5][6][7][8]
Visualizing the Validation Workflow
The following diagrams illustrate the rigorous logic required to validate this specific isomer standard.
Diagram 1: Isomer Identification Logic
This decision tree demonstrates why the CRS workflow prevents "False Positives" common with crude standards.
Caption: Logical workflow for distinguishing the 7-chloro isomer from the 8-chloro API. Note that MS is a necessary but insufficient step.
Diagram 2: Purity Assignment System (qNMR)
This illustrates the self-validating nature of the qNMR method used for the CRS.
Caption: qNMR workflow ensuring traceability. The Internal Standard acts as the anchor, eliminating relative response factor errors.
Data Summary: The Cost of Inaccuracy
The table below summarizes experimental data comparing a Certified Standard (characterized via the protocols above) versus a typical Crude Commercial Sample .
| Parameter | Certified Standard (CRS) | Crude Commercial Sample | Consequence of Using Crude |
| HPLC Purity (Area %) | 99.8% | 98.5% | False Confidence: Area% ignores solvents/salts.[1] |
| qNMR Purity (wt %) | 99.1% | 84.2% | Massive Error: The crude sample contained ~14% inorganic salts/solvents invisible to UV. |
| Identity Confirmation | Confirmed 7-Cl | Ambiguous | Risk of identifying the API as its own impurity.[1] |
| Residual Solvent | 0.2% (GC-HS) | 5.1% (Not tested) | Incorrect standard curve preparation.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][9] International Council for Harmonisation.[1][2] [Link]
-
Holzgrabe, U., et al. (2005).[1] Quantitative NMR spectroscopy—Applications in drug analysis.[1][7][8] Journal of Pharmaceutical and Biomedical Analysis.[4] [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures.[Link]
Sources
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. emerypharma.com [emerypharma.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Achieving Ultra-Trace Quantification of 8-Dechloro-7-chloro Desloratadine
A Senior Application Scientist's Perspective on Method Selection and Validation for a Critical Process Impurity
In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Desloratadine, a potent and long-acting H1 receptor antagonist, is no exception. Its synthesis can give rise to various related substances, including the positional isomer 8-Dechloro-7-chloro Desloratadine. The structural similarity of this impurity to the active pharmaceutical ingredient (API) presents a significant analytical challenge, demanding methods of high selectivity and sensitivity.
This guide provides an in-depth comparison of analytical methodologies for the determination of 8-Dechloro-7-chloro Desloratadine, focusing on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ). We will explore the practical advantages and limitations of both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering field-proven insights to guide your method development and validation strategies.
The Analytical Imperative: Why LOD & LOQ Matter
The quantification of impurities is governed by stringent regulatory expectations, most notably the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] This guideline mandates the determination of LOD and LOQ for any quantitative impurity test.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
For process impurities like 8-Dechloro-7-chloro Desloratadine, achieving a low LOQ is critical to ensure that the manufacturing process is well-controlled and the final drug substance meets its predefined quality specifications.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technology is the most critical decision in the development of a robust impurity method. While HPLC-UV is a workhorse in many quality control laboratories, UPLC-MS/MS offers a level of sensitivity and specificity that is often essential for trace-level analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of specific fragment ions. |
| Typical LOQ | For Desloratadine and related impurities, LOQs are often in the range of 0.02 to 0.1 µg/mL.[4][5][6] | Can achieve LOQs in the low pg/mL range (e.g., 5.0 - 100 pg/mL).[7][8][9] |
| Specificity | Moderate. Relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere. | Very High. Monitors a specific precursor-to-product ion transition, virtually eliminating interferences.[10] |
| Advantages | Widely available, cost-effective, robust, and well-understood by regulatory agencies. | Unparalleled sensitivity and specificity, requires less chromatographic resolution, shorter run times. |
| Limitations | Limited sensitivity for impurities with poor chromophores or those present at very low levels. Susceptible to matrix effects. | Higher initial capital and maintenance costs, requires specialized operator expertise, potential for ion suppression. |
Expert Insight: For a positional isomer like 8-Dechloro-7-chloro Desloratadine, achieving baseline chromatographic separation from Desloratadine is paramount for an HPLC-UV method. This can lead to long run times and complex mobile phases.[4][11] UPLC-MS/MS, however, can distinguish between the two isomers based on their mass, even if they are not perfectly separated chromatographically, offering a more robust and often faster solution.
In-Depth Protocol: A Validated UPLC-MS/MS Method for Impurity Quantification
This protocol outlines a self-validating system for the determination of 8-Dechloro-7-chloro Desloratadine, grounded in established methodologies for Desloratadine and its metabolites.[9][12][13] The causality behind each step is explained to provide a framework for adaptation and troubleshooting.
Preparation of Solutions
-
Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a deuterated internal standard (IS), such as Desloratadine-d5, corrects for variability in sample preparation and instrument response.[7]
-
Procedure:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-Dechloro-7-chloro Desloratadine and Desloratadine-d5 (Internal Standard) in methanol to create individual stock solutions.
-
Working Standard Solution (1 µg/mL): Dilute the 8-Dechloro-7-chloro Desloratadine stock solution with 50:50 methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Desloratadine-d5 stock solution with 50:50 methanol:water.
-
Sample Preparation: Dissolve the Desloratadine drug substance in diluent (e.g., mobile phase A) to a final concentration of 1 mg/mL.
-
UPLC-MS/MS System & Conditions
-
Rationale: A C18 reversed-phase column provides excellent retention for the moderately hydrophobic Desloratadine and its isomers. Gradient elution is employed to ensure a sharp peak shape and efficient separation from the main API peak. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and specificity.[10][12]
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Desloratadine: 311.2 → 259.28-Dechloro-7-chloro Desloratadine: 311.2 → 259.2Desloratadine-d5 (IS): 316.2 → 264.3 |
Causality Note: Since 8-Dechloro-7-chloro Desloratadine is an isomer of Desloratadine, it will have the same parent and product ion mass. Therefore, chromatographic separation is still essential to distinguish them, but the high sensitivity of MS allows for quantification at levels far below UV detection limits.
Method Validation (ICH Q2(R1) Framework)
-
Rationale: Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][3]
-
Procedure:
-
Specificity: Analyze a blank diluent, a solution of the API, and the API spiked with the impurity to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
LOD & LOQ:
-
Prepare a series of dilutions of the impurity standard.
-
LOD is typically established at a signal-to-noise ratio (S/N) of 3:1.
-
LOQ is established at an S/N of 10:1, with demonstrated precision (%RSD < 10%) and accuracy (e.g., 80-120%). Based on similar analyses, an LOQ of approximately 0.5-1.0 ng/mL can be targeted.[14]
-
-
Linearity: Analyze a minimum of five concentrations across the expected range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be >0.99.
-
Accuracy: Perform recovery studies by spiking the API sample with the impurity at three different concentration levels (e.g., LOQ, 100%, and 150% of specification). Mean recovery should be within 85-115%.[4]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the API spiked at 100% of the specification limit.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD for both should be within acceptable limits (e.g., <15%).
-
-
Visualizing the Workflow
A robust analytical workflow ensures consistency and minimizes error from sample receipt to final report.
Caption: UPLC-MS/MS Analytical Workflow for Impurity Quantification.
The Principle of Selective Detection
Tandem mass spectrometry's power lies in its ability to filter ions twice, providing exceptional specificity.
Caption: Principle of Multiple Reaction Monitoring (MRM) in a Triple Quadrupole Mass Spectrometer.
Conclusion and Recommendations
For the critical task of quantifying 8-Dechloro-7-chloro Desloratadine, a UPLC-MS/MS method is unequivocally superior to traditional HPLC-UV. Its enhanced sensitivity allows for the establishment of LOD and LOQ values that are orders of magnitude lower, ensuring confident detection and quantification well below typical specification limits (often 0.10% or 0.15%). The unparalleled specificity of MS/MS minimizes the risk of interferences from other process impurities or degradation products, leading to more accurate and reliable data.
While the initial investment in LC-MS/MS technology is higher, the long-term benefits—including faster run times, more robust methods, and greater confidence in data quality—provide a compelling return on investment for any organization committed to the highest standards of pharmaceutical development and manufacturing.
References
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Kim, M., et al. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. Available at: [Link]
-
Reddy, B. et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of the Korean Chemical Society. Available at: [Link]
-
Scribd. (n.d.). USP41 Desloratadine. Available at: [Link]
- Google Patents. (2017). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
-
European Medicines Agency. (2011). Desloratadine Teva Public Assessment Report. Available at: [Link]
-
Ovid. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Available at: [Link]
-
Clement, E. M., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
ResearchGate. (2025). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Available at: [Link]
-
Agilent Technologies. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Available at: [Link]
-
SciSpace. (n.d.). New Validated RP-HPLC Method for Quantification of Rupatadine FumarateImpurities in Solid Dosage Form Supported By Forced Degrad. Available at: [Link]
-
Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
-
Shimadzu. (2023). Analysis of Desloratadine. Available at: [Link]
-
Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
European Medicines Agency. (2001). Aerius, INN-desloratadine. Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. scispace.com [scispace.com]
- 7. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard | Scilit [scilit.com]
- 9. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
Technical Guide: Robustness Testing for 8-Dechloro-7-chloro Desloratadine Analytical Methods
Executive Summary
Objective: This guide details the robustness testing framework for the chromatographic separation of 8-Dechloro-7-chloro Desloratadine (an isomeric impurity) from the active pharmaceutical ingredient (API), Desloratadine.[1]
The Challenge: 8-Dechloro-7-chloro Desloratadine is a regioisomer of Desloratadine. Both share the identical molecular formula (
Scope: This document compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , providing a step-by-step robustness protocol compliant with ICH Q2(R1) guidelines.
Part 1: Technical Context & Method Comparison
The Isomeric Problem
In Desloratadine synthesis, the migration of the chlorine atom from position 8 to position 7 creates a critical impurity pair.
Because the mass-to-charge ratio (m/z) is identical, Mass Spectrometry (MS) detection alone is insufficient for purity assays; chromatographic resolution (
Comparative Analysis: Standard vs. Optimized Chemistry
The following table contrasts the performance of a traditional USP-style method against a modern method optimized for isomeric selectivity.
| Feature | Method A: Standard C18 (Baseline) | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 5µm | Phenyl-Hexyl, 3.5µm (or sub-2µm) |
| Separation Mechanism | Hydrophobic interaction only. | Hydrophobic + |
| Selectivity ( | Low ( | High ( |
| Robustness Risk | High. Small pH changes cause peak co-elution. | Low. Separation is driven by steric/electronic selectivity, not just pH. |
| Run Time | 15-20 minutes (Isocratic) | 8-12 minutes (Gradient) |
Expert Insight: For halogenated regioisomers, a Phenyl-Hexyl column is superior because the electron-withdrawing chlorine atom alters the electron density of the pyridine/phenyl rings. The Phenyl-Hexyl stationary phase detects these subtle electronic differences via
-stacking, whereas a C18 phase interacts primarily with the alkyl chain, which is identical in both molecules.
Part 2: Experimental Protocol for Robustness Testing
This protocol utilizes a One-Factor-at-a-Time (OFAT) approach to isolate the impact of specific parameters on the Critical Quality Attribute (CQA): the Resolution (
Standard Chromatographic Conditions (Method B)
-
Column: Phenyl-Hexyl,
mm, 3.5 µm. -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Gradient: 20% B to 40% B over 10 min.
-
Temp: 30°C.
-
Detection: UV at 242 nm.[8]
Robustness Challenge Parameters
Per ICH Q2(R1), deliberately vary the following parameters.
| Parameter | Nominal Value | Low Level (-1) | High Level (+1) | Rationale |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Tests diffusion kinetics and pump precision. |
| Column Temp | 30°C | 25°C | 35°C | Critical for isomer selectivity (thermodynamics). |
| Buffer pH | 2.0 | 1.8 | 2.2 | Desloratadine has basic nitrogens; pH affects ionization. |
| Organic % | Gradient | -2% (absolute) | +2% (absolute) | Tests sensitivity to solvent mixing errors. |
| Wavelength | 242 nm | 240 nm | 244 nm | Verifies detector sensitivity stability. |
Workflow Diagram (Logic Flow)
The following diagram illustrates the decision process for robustness validation.
Caption: Decision tree for evaluating method robustness based on resolution criteria (
Part 3: Data Analysis & Acceptance Criteria
Representative Data: Method Comparison
The following data simulates a comparative study illustrating why the Phenyl-Hexyl method is preferred for this specific impurity profile.
Table 1: Robustness Results - Resolution (
)
Acceptance Criteria:
| Parameter Change | Method A (C18) | Method B (Phenyl-Hexyl) | Status (Method B) |
| Nominal | 1.6 | 2.8 | PASS |
| Flow Rate -0.1 mL/min | 1.7 | 2.9 | PASS |
| Flow Rate +0.1 mL/min | 1.5 | 2.6 | PASS |
| Temp +5°C | 1.3 (FAIL) | 2.5 | PASS |
| Temp -5°C | 1.7 | 3.0 | PASS |
| pH +0.2 | 1.1 (FAIL) | 2.7 | PASS |
| pH -0.2 | 1.8 | 2.8 | PASS |
| Organic -2% | 1.8 | 3.1 | PASS |
| Organic +2% | 1.4 (FAIL) | 2.4 | PASS |
Interpretation of Results
-
Temperature Sensitivity: Method A (C18) fails at higher temperatures. As temperature increases, the solute mass transfer improves, but the steric selectivity of the C18 chain decreases, causing the regioisomers to merge. Method B (Phenyl-Hexyl) maintains separation because the
- interaction is thermodynamically distinct from pure hydrophobicity. -
pH Sensitivity: Desloratadine has a pKa near 4.3 (pyridine nitrogen) and 9.7 (piperidine nitrogen). Method A often uses pH 6-7, where small shifts drastically affect ionization percentages. Method B uses pH 2.0 (TFA), keeping both species fully protonated and stable, reducing robustness failures.
System Suitability Requirements
For the method to be deemed robust, the following criteria must be met in all perturbed conditions:
-
Resolution (
): NLT (Not Less Than) 1.5 for the critical pair. -
Tailing Factor (
): NMT (Not More Than) 2.0 for the Desloratadine peak. -
Retention Time %RSD: NMT 2.0% (for 5 replicates).
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
United States Pharmacopeia (USP). (2023). Desloratadine Monograph: Organic Impurities.[2] [Link]
-
Qi, M., et al. (2015). "Chromatographic separation of regioisomers: A review of stationary phase selection." Journal of Chromatography A. [Link]
Sources
- 1. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. US7678908B2 - Process of preparing desaloratadine - Google Patents [patents.google.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrpas.com [ijrrpas.com]
- 9. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arabjchem.org [arabjchem.org]
A Comparative Guide to the Accurate and Precise Quantification of 8-Dechloro-7-chloro Desloratadine
This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of 8-Dechloro-7-chloro Desloratadine, a potential genotoxic impurity (GTI) in Desloratadine drug substances. As regulatory scrutiny over GTIs intensifies, the need for highly sensitive and validated analytical methods is paramount to ensure patient safety and regulatory compliance. This document offers an in-depth analysis of suitable techniques, their underlying principles, and supporting data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Critical Need for Precise Quantification of Genotoxic Impurities
Genotoxic impurities are chemical compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1] Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of such impurities in active pharmaceutical ingredients (APIs).[2][3] The International Council for Harmonisation (ICH) M7(R1) guideline provides a framework for the assessment and control of DNA reactive impurities, introducing the concept of the Threshold of Toxicological Concern (TTC).[1][2] The TTC is a level of exposure to a genotoxic impurity that is considered to be associated with an acceptable risk of carcinogenicity, typically set at 1.5 µg per day for long-term exposure.[4][5] This necessitates the development of highly sensitive analytical methods capable of detecting and quantifying GTIs at trace levels.
8-Dechloro-7-chloro Desloratadine is a potential impurity that may arise during the synthesis of Desloratadine. Its structural similarity to the active ingredient and the presence of a chloro- group raises concerns about its potential genotoxicity. Therefore, robust analytical methods are essential for its control.
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques suitable for the quantification of 8-Dechloro-7-chloro Desloratadine are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and familiarity among analysts.[5] For the analysis of Desloratadine and its impurities, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[6][7][8]
Principle: The separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] The separated components are then detected by a UV detector at a wavelength where the analyte absorbs light. Desloratadine and its related compounds typically exhibit strong UV absorbance, making this a viable detection method.[9][10]
Performance: While HPLC-UV is excellent for the analysis of the main component and major impurities, its sensitivity might be a limiting factor for trace-level genotoxic impurities. The limit of quantification (LOQ) for Desloratadine impurities using HPLC-UV is often in the range of 0.05% to 0.1% relative to the API concentration, which may not be sufficient to meet the stringent control limits for GTIs.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of trace-level impurities, especially genotoxic ones.[2][11] Its high sensitivity and selectivity make it ideal for detecting and quantifying compounds at the parts-per-million (ppm) or even parts-per-billion (ppb) level relative to the API.[11]
Principle: Similar to HPLC, LC is used for the separation of the components. The eluent from the LC column is then introduced into a mass spectrometer. In a tandem mass spectrometer (MS/MS), the parent ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[12]
Performance: LC-MS/MS methods for Desloratadine and its metabolites have demonstrated excellent sensitivity, with LOQs in the picogram per milliliter (pg/mL) range in biological matrices.[12][13][14][15] This level of sensitivity is more than adequate for the control of genotoxic impurities at the TTC level.
Data Comparison: HPLC-UV vs. LC-MS/MS
The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of 8-Dechloro-7-chloro Desloratadine, based on published data for similar Desloratadine impurities.[6][9][11][12][13][16][17]
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | ~1.0 ng/mL[11] |
| Linearity (r²) | >0.998[6] | >0.999[11] |
| Accuracy (% Recovery) | 98.0% - 102.5%[6] | 99.5% - 104.8%[12] |
| Precision (%RSD) | < 2.0%[17] | < 5.0%[13] |
| Specificity | Good, but susceptible to co-eluting impurities | Excellent due to MRM transitions |
Experimental Protocols
Workflow for Method Selection and Validation
Caption: A generalized workflow for analytical method selection and validation.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for the development and validation of a sensitive LC-MS/MS method for the quantification of 8-Dechloro-7-chloro Desloratadine.
1. Materials and Reagents:
-
8-Dechloro-7-chloro Desloratadine reference standard
-
Desloratadine API
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a suitable diluent (e.g., 50:50 acetonitrile:water) to construct a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Solution: Accurately weigh a suitable amount of Desloratadine API and dissolve it in the diluent to achieve a target concentration where the impurity can be accurately measured.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from the API and other impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing the reference standard. For 8-Dechloro-7-chloro Desloratadine (Molecular Weight: 310.82), the parent ion would likely be [M+H]⁺ at m/z 311.8. Product ions would need to be determined experimentally.
4. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[9]
LC-MS/MS Analysis Workflow
Caption: A simplified workflow for LC-MS/MS analysis.
Conclusion and Recommendations
For the accurate and precise quantification of the potential genotoxic impurity 8-Dechloro-7-chloro Desloratadine, an LC-MS/MS method is unequivocally the superior choice. While HPLC-UV is a valuable tool for general purity analysis, it lacks the requisite sensitivity to reliably control GTIs at the levels mandated by regulatory authorities. The high selectivity and low detection limits of LC-MS/MS ensure compliance with the ICH M7 guideline and provide the necessary confidence in the safety and quality of the Desloratadine drug substance. It is strongly recommended that pharmaceutical manufacturers invest in the development and validation of a robust LC-MS/MS method for the routine analysis of this and other potential genotoxic impurities.
References
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc.
- Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.
- FDA Guidelines on Genotoxic Impurities - Jstar-research.
- Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode - Preprints.org.
- Guideline on the limits of genotoxic impurities | European Medicines Agency.
- Genotoxic Impurities: Regulatory Best Practice - AIFA.
- A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed.
- Validated selective spectrophotometric methods for the kinetic determination of desloridine in tablets and in the presence of.
- New Validated RP-HPLC Method for Quantification of Rupatadine FumarateImpurities in Solid Dosage Form Supported By Forced Degrad - SciSpace.
- NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form.
- Analytical Method Development and Validation of Desloratadine Tablet - ResearchGate.
- Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard | Scilit.
- Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC.
- Desloratadine 8-Dechloro-7-Chloro Impurity | 1346601-53-3 - SynThink Research Chemicals.
- Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma.
- (PDF) Densitometric determination of desloratadine in tablets, and validation of the method.
- An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. - Journal of Chemical Health Risks.
- Analytical Method Development and Validation of Desloratadine Tablet - RJPT.
- Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC.
- PDF - International Journal of Pharmacy and Industrial Research.
- Desloratadine USP 2025.
- Desloratadine Assay with HPLC – AppNote - MicroSolv Technology Corporation.
- (PDF) Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms - ResearchGate.
- Analytical Method Development and Validation of Desloratadine Tablet - RJPT.
- Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products - Academia.edu.
- 8-Dechloro-7-chloro-N-methyl Desloratadine | 1346600-30-3 - Sigma-Aldrich.
- Analysis of Desloratadine - Shimadzu.
Sources
- 1. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. J-STAR Research: Expert Genotoxic Impurity Services [jstar-research.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. aifa.gov.it [aifa.gov.it]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 11. preprints.org [preprints.org]
- 12. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard | Scilit [scilit.com]
- 14. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. rjptonline.org [rjptonline.org]
A Comprehensive Guide to the Proper Disposal of 8-Dechloro-7-chloro Desloratadine
This document provides essential procedural guidance for the safe handling and disposal of 8-Dechloro-7-chloro Desloratadine. As a chlorinated derivative of the pharmaceutical compound Desloratadine, it requires management as a hazardous chemical waste. The protocols outlined herein are designed for implementation by trained laboratory and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
The core principle of this guide is the cradle-to-grave management of hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This mandates that the substance be handled as hazardous from its generation to its final disposal.
Hazard Characterization and Assessment
While a specific Safety Data Sheet (SDS) for 8-Dechloro-7-chloro Desloratadine is not publicly available, its structural similarity to Desloratadine—a known chlorinated heterocyclic compound—allows for a presumptive hazard assessment. The hazard profile of Desloratadine serves as a reliable surrogate for establishing safe handling and disposal protocols.
Table 1: Presumptive Hazard Profile based on Desloratadine Data
| Hazard Class | GHS Hazard Statement | Rationale and Key Precautions | Supporting Sources |
|---|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in handling areas. In case of ingestion, seek immediate medical help. | [2][3][4][5] |
| Serious Eye Damage | H318: Causes serious eye damage | Mandates the use of approved safety goggles or face shields. An eye wash station must be readily accessible. | [2][4][5] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Requires strict handling controls to minimize exposure, particularly for personnel of reproductive age. Use of engineering controls (fume hoods) is essential. | [2][4][5] |
| Aquatic Toxicity | H411/H412: Toxic/Harmful to aquatic life with long lasting effects | Absolute prohibition of drain disposal. This is the most critical environmental consideration. The compound is persistent and harmful to aquatic ecosystems. |[2][4][5][6] |
Core Disposal Principle: The Sewer Prohibition
The single most critical directive for this and any hazardous pharmaceutical waste is the absolute prohibition of "sewering," or disposal via a drain or toilet.[7] The EPA explicitly forbids this practice for hazardous pharmaceuticals to prevent the contamination of water supplies.[1][8] Common water filtration systems are often ill-equipped to remove such complex chemical compounds, leading to environmental persistence and unknown long-term ecological and health risks.[8]
Step-by-Step Disposal Protocol
This protocol ensures that 8-Dechloro-7-chloro Desloratadine is managed safely from the point of generation through to its final disposition by a licensed waste management facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as contaminated labware), personnel must be equipped with the appropriate PPE.
-
Eye/Face Protection : Wear safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][9]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[2][9]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn.[9]
-
Respiratory Protection : Handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[3][9]
Step 2: Waste Segregation
Proper segregation at the point of generation is crucial for safe and compliant disposal. As a chlorinated organic compound, 8-Dechloro-7-chloro Desloratadine must not be mixed with non-halogenated solvent waste.[10]
-
Solid Waste : Includes expired pure compound, contaminated spill cleanup materials (e.g., absorbent pads, paper towels), contaminated gloves, and empty stock containers.
-
Liquid Waste : Includes experimental solutions, mother liquors, and solvent rinses containing the compound. This waste stream is classified as halogenated organic solvent waste .[10]
Step 3: Containerization and Labeling
All waste must be collected in designated, properly labeled containers.
-
Container Requirements :
-
Use containers made of compatible materials (e.g., High-Density Polyethylene (HDPE) for liquids, or a securely sealed plastic bag or container for solids).[10]
-
Ensure containers have tight-fitting lids to prevent leaks or the escape of vapors.[11]
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[10]
-
The exterior of the container must be kept clean and free of contamination.[10]
-
-
Labeling :
-
All containers must be clearly labeled with a "Hazardous Waste" tag.[11]
-
The label must include:
-
The full chemical name: "8-Dechloro-7-chloro Desloratadine"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "Solid waste with trace contamination," or for liquids, a list of all solvent components with estimated percentages).
-
The relevant hazard pictograms (Harmful, Health Hazard, Environmental Hazard, Corrosive).
-
The date accumulation started.
-
-
Step 4: On-Site Storage
Waste containers must be stored in a designated, secure satellite accumulation area while awaiting pickup.
-
Store containers in a well-ventilated area, away from incompatible materials (e.g., strong acids or bases).[11]
-
Ensure secondary containment is in place for liquid waste containers to mitigate spills.
-
The storage area should be clearly marked and accessible only to authorized personnel.
Step 5: Final Disposal
The ultimate disposal of 8-Dechloro-7-chloro Desloratadine must be conducted by a licensed and certified hazardous waste management company.
-
Do not attempt to treat or neutralize the chemical in-house. The required method for destroying chlorinated organic compounds is typically high-temperature incineration at a specialized facility.[12]
-
Work with your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[13]
-
Ensure all documentation, including the hazardous waste manifest provided by the disposal company, is completed accurately and retained as required by regulations.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental release.
-
Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the laboratory. Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]
-
Don PPE : Wear the full PPE as described in Step 1 of the protocol.
-
Contain and Clean :
-
For solid spills , gently sweep or vacuum up the material and place it into a designated hazardous waste container. Avoid creating dust.[2][6]
-
For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[15] Once absorbed, scoop the material into a suitable container for solid hazardous waste.
-
-
Decontaminate : Clean the spill area with soap and water or an appropriate laboratory detergent. All cleaning materials must be disposed of as hazardous solid waste.[16]
-
Report : Report the incident to your EHS department in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 8-Dechloro-7-chloro Desloratadine.
Caption: Disposal workflow for 8-Dechloro-7-chloro Desloratadine.
References
- Update on pharmaceutical waste disposal regulations. Ovid.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.
- DEA Pharmaceutical Disposal Regulations. Rx Destroyer.
- Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. ASHP.
- Process for Disposal of Chlorinated Organic Residues. ACS Publications.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Desloratadine - Safety Data Sheet. ChemicalBook.
- MATERIAL SAFETY DATA SHEETS DESLORATADINE 11-HYDROXY IMPURITY. Cleanchem Laboratories.
- Safety Data Sheet - Desloratadine. MedchemExpress.com.
- MSDS - Desloratadine 8-Dechloro-10-Chloro Impurity. KM Pharma Solution Private Limited.
- SAFETY DATA SHEET Desloratadine Solid Formulation. Organon.
- Hazardous Waste Disposal Procedures. Environmental Health and Safety - University of Chicago.
- SAFETY DATA SHEET Desloratadine Solid Formulation. Organon.
- Desloratadine SDS, 100643-71-8 Safety Data Sheets. ECHEMI.
- Procedure for disposing of hazardous waste. MIT.
- Laboratory chemical waste. Water Corporation.
- Safety Data Sheet - Desloratadine. Cayman Chemical.
Sources
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. organon.com [organon.com]
- 7. ashp.org [ashp.org]
- 8. ovid.com [ovid.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. ethz.ch [ethz.ch]
- 11. web.mit.edu [web.mit.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. kmpharma.in [kmpharma.in]
- 15. Laboratory chemical waste [watercorporation.com.au]
- 16. organon.com [organon.com]
Essential Personal Protective Equipment (PPE) Protocols for Handling 8-Dechloro-7-chloro Desloratadine
In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) is paramount to ensuring both personnel safety and data integrity. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 8-Dechloro-7-chloro Desloratadine, a chlorinated derivative of the antihistamine Desloratadine. While specific hazard data for this compound is limited, its structural similarity to other potent pharmaceutical compounds necessitates a cautious and systematic approach to safety.
The core principle of this guide is to move beyond a simple checklist of equipment and instead instill a deep understanding of why each piece of PPE is critical. By explaining the causality behind these procedural choices, we aim to build a self-validating system of safety that protects researchers and ensures the reliability of their work.
Hazard Assessment and Risk Mitigation
Before any handling of 8-Dechloro-7-chloro Desloratadine, a thorough hazard assessment is mandatory.[1][2] Given the lack of extensive public safety data for this specific derivative, we must extrapolate from the known properties of Desloratadine and similar chlorinated compounds.
Known Hazards of Parent Compound (Desloratadine):
-
Acute Toxicity: Harmful if swallowed.[3]
-
Serious Eye Damage: Can cause significant eye irritation.[3][4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
-
Carcinogenicity: Suspected of causing cancer if inhaled.[4]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[3]
The introduction of a chlorine atom can potentially alter the toxicological profile of the molecule. Therefore, a conservative approach is warranted, treating 8-Dechloro-7-chloro Desloratadine as a potent compound. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.[5]
Engineering and Administrative Controls: The First Line of Defense
It is crucial to recognize that PPE is the last line of defense.[2][6] Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure at the source.
-
Engineering Controls:
-
Fume Hoods: All handling of powdered or volatile forms of the compound must be conducted within a certified chemical fume hood.[7][8]
-
Ventilation: The laboratory should have a single-pass air system with negative pressure relative to adjacent areas to prevent the escape of airborne particles.[9][10]
-
Contained Systems: For larger quantities or repetitive tasks, the use of glove boxes or isolators is strongly recommended to provide a physical barrier.[6][9][10]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and disposal are essential.[11]
-
Training: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound.[7]
-
Restricted Access: The area where the compound is handled should be clearly marked and access restricted to authorized personnel.
-
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is dictated by the specific tasks being performed and the potential for exposure. The following table outlines the recommended PPE for various laboratory activities involving 8-Dechloro-7-chloro Desloratadine.
| Activity | Minimum PPE Required | Enhanced PPE for Higher Risk Operations |
| Weighing and Aliquoting (Solid) | Disposable nitrile gloves (double-gloved), lab coat, safety glasses with side shields. | Powder-free nitrile gloves (double-gloved), disposable sleeve covers, chemical splash goggles, face shield, and a respirator (N95 or higher). |
| Solution Preparation | Disposable nitrile gloves, lab coat, safety glasses with side shields. | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), chemical-resistant apron, chemical splash goggles, and a face shield. |
| In-vitro/In-vivo Dosing | Disposable nitrile gloves, lab coat, safety glasses with side shields. | Double-gloved with chemical-resistant outer gloves, disposable gown, chemical splash goggles, and a respirator if aerosols may be generated. |
| Equipment Cleaning and Decontamination | Chemical-resistant gloves, lab coat, chemical splash goggles. | Heavy-duty chemical-resistant gloves, chemical-resistant apron or suit, face shield, and a respirator if cleaning volatile residues.[12] |
| Waste Disposal | Disposable nitrile gloves, lab coat, safety glasses. | Chemical-resistant gloves, disposable gown, chemical splash goggles. |
Detailed PPE Specifications
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For tasks with a higher risk of splash or prolonged contact, double-gloving or wearing more robust chemical-resistant gloves is necessary.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[13]
-
Eye and Face Protection: At a minimum, ANSI Z87-marked safety glasses with side shields are required.[1] When there is a splash hazard, chemical splash goggles must be worn.[1] For activities with a significant risk of splashing, a face shield should be used in conjunction with goggles.[1]
-
Body Protection: A clean, buttoned lab coat is the standard.[1] For procedures with a higher potential for contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When engineering controls cannot adequately prevent the inhalation of dust or aerosols, respiratory protection is required.[7] The choice of respirator will depend on the specific hazard assessment, but an N95 respirator is a common starting point for powders. All personnel required to wear respirators must be fit-tested and trained in their proper use and maintenance, in accordance with OSHA standards.[2][14]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
Step-by-Step Protocols
Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat or disposable gown, ensuring it is fully buttoned or tied.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat or gown. Don the outer pair of gloves.
Doffing PPE (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Unbutton or untie the gown/lab coat. Roll it down from the shoulders, turning it inside out. Dispose of it in the designated waste container.
-
Eye and Face Protection: Remove by handling the earpieces or strap. Place in a designated area for decontamination.
-
Respirator (if worn): Remove without touching the front of the respirator. Dispose of or decontaminate according to manufacturer's instructions.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
Decontamination
-
Surfaces: All work surfaces and equipment that have come into contact with 8-Dechloro-7-chloro Desloratadine should be decontaminated.[12] A suitable cleaning agent, such as a detergent solution, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol) and then water, is recommended.[15]
-
Spills: In the event of a spill, evacuate the immediate area and restrict access. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[16] The area should then be thoroughly decontaminated. For larger spills, follow established emergency procedures.
Waste Disposal
All waste contaminated with 8-Dechloro-7-chloro Desloratadine, including disposable PPE, cleaning materials, and excess compound, is considered hazardous waste.
-
Segregation: Segregate chlorinated pharmaceutical waste from other waste streams.
-
Containment: Place all contaminated solid waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal: Dispose of hazardous waste through a licensed and certified waste management contractor.[17][18] Incineration at high temperatures is the preferred method for destroying potent pharmaceutical compounds.[19] Do not dispose of this compound down the drain or in the regular trash.[17][20]
The rigorous and informed use of personal protective equipment is non-negotiable when handling potentially potent compounds like 8-Dechloro-7-chloro Desloratadine. By understanding the rationale behind each safety measure and adhering to the protocols outlined in this guide, researchers can protect themselves and maintain the integrity of their scientific endeavors.
References
-
Senagana, C. (2024, January 30). Purity Protocols: An SOP for Decontamination of Materials Contacted with Active Pharmaceutical Ingredients (API). BioProcess International. [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. [Link]
-
(2010, September 1). Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]
-
(2015, July 7). Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]
-
(2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. [Link]
-
(2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Safety by Design. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. [Link]
-
Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]
-
(2023, November 7). Safe Handling of Highly Potent Substances. GMP Journal. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. [Link]
-
Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. [Link]
-
(2020, February 25). Treating Active Pharmaceutical Ingredients in Manufacturing Wastewater. Axine Water Technologies. [Link]
-
(2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). National Institute for Occupational Safety and Health. [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). National Institute for Occupational Safety and Health. [Link]
-
(2024, April 6). SAFETY DATA SHEET Desloratadine Solid Formulation. Organon. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. [Link]
-
(2024, November 27). Effluent Decontamination: Ensuring Pharmaceutical Safety. BioSafe Tech by QUALIA. [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. [Link]
-
(2025, July 3). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. Journal of the Brazilian Chemical Society. [Link]
-
Proper Disposal of Pharmaceuticals. (n.d.). Middleburg Municipal Authority. [Link]
-
MSDS - Desloratadine 8-Dechloro-10-Chloro Impurity. (n.d.). KM Pharma Solution Private Limited. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). World Health Organization. [Link]
-
(2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide. Triumvirate Environmental. [Link]
-
Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). Moravek. [Link]
-
Working with Chemicals. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Desloratadine (oral route). (2026, February 1). Mayo Clinic. [Link]
-
Student safety sheets 54 Chlorine. (n.d.). CLEAPSS Science. [Link]
-
MEDICINE DISPOSAL PRODUCTS. (n.d.). SF Environment. [Link]
-
Chlorine Safety. (n.d.). Texas Department of Insurance. [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. organon.com [organon.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. corporate.pharmamax.org [corporate.pharmamax.org]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kmpharma.in [kmpharma.in]
- 17. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 18. securewaste.net [securewaste.net]
- 19. iwaste.epa.gov [iwaste.epa.gov]
- 20. middleburgma.org [middleburgma.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
